16-Oxocleroda-3,13E-dien-15-oic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(E)-5-[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m0/s1 |
Clave InChI |
LUZARHTWSOXFLP-IOXTZSKHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Natural Source of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the primary natural source of this compound, detailing its extraction, isolation, and quantification. Furthermore, it explores the potential mechanisms of action, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug discovery.
Primary Natural Source: Polyalthia longifolia
The principal natural reservoir of this compound is the evergreen tree Polyalthia longifolia, also known by its synonym Monoon longifolium.[1][2][3] This plant, belonging to the Annonaceae family, is native to India and Sri Lanka and is widely cultivated as an ornamental tree in tropical and subtropical regions. The compound has been successfully isolated from various parts of the plant, including the stem bark, leaves, and seeds.[1][4][5]
While Polyalthia longifolia is the most extensively documented source, the presence of this clerodane diterpenoid in other related species cannot be entirely ruled out and warrants further investigation.
Quantitative Analysis
Precise quantitative data on the yield of this compound from Polyalthia longifolia is not extensively reported in the available literature. However, studies on the extraction of related clerodane diterpenes provide some context for potential yields. The yield of crude extracts and subsequent fractions is influenced by the plant part used, geographical location, harvesting time, and the extraction methodology.
| Plant Part | Extraction Method | Solvent System | Reported Yield of Crude Extract/Fraction | Reference |
| Twigs and Leaves | Maceration | Methanol (B129727) | 702.9 g from 5.8 kg of fresh sample (12.1% of fresh weight) | [6] |
| Stem Bark | Not Specified | Petroleum Ether | Not Specified | [5] |
| Leaves | Not Specified | Ethanolic | Not Specified |
Note: The table highlights the lack of specific yield data for this compound. The provided yields are for the total crude extract and not the purified compound. Further quantitative studies employing validated analytical methods like HPLC-UV or LC-MS are imperative to ascertain the exact concentration of the target compound in different plant parts.
Experimental Protocols
The isolation of this compound from Polyalthia longifolia typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Extraction
The initial step involves the extraction of phytochemicals from the dried and powdered plant material.
-
Maceration: The plant material is soaked in an appropriate solvent (e.g., methanol or ethanol) at room temperature for an extended period with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed, using a suitable solvent.
Fractionation
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical fractionation scheme involves sequential partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and butanol.
Chromatographic Purification
The fraction enriched with the target compound is further purified using various chromatographic techniques:
-
Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is often employed for the final purification, using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small percentage of formic acid.
Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including antiplasmodial, antifungal, and antibiofilm properties.[4][5] While the precise molecular mechanisms underlying these activities are still under investigation, studies on structurally similar clerodane diterpenoids from Polyalthia longifolia provide valuable clues.
For instance, a related compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, has been shown to inhibit pro-inflammatory responses in human neutrophils by modulating key signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.
The following diagram illustrates a hypothetical signaling pathway potentially modulated by this compound, based on the activity of related compounds.
Caption: Hypothetical signaling pathway modulated by this compound.
This proposed pathway suggests that this compound may inhibit inflammatory responses by blocking calcium influx and interfering with the phosphorylation of key signaling proteins such as Akt and p38 MAPK. This, in turn, could lead to the downregulation of transcription factors like NF-κB, which are pivotal in orchestrating the inflammatory response. Further molecular studies are necessary to validate this hypothesis and fully elucidate the compound's mechanism of action.
Conclusion
Polyalthia longifolia stands out as the primary and most promising natural source of this compound. While established protocols for its extraction and isolation exist, a significant gap remains in the quantitative assessment of its abundance in different parts of the plant. Future research should focus on developing and validating robust analytical methods for accurate quantification. A deeper understanding of its molecular mechanisms of action, potentially through the modulation of inflammatory signaling pathways, will be crucial for harnessing its full therapeutic potential in drug development. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this intriguing natural product.
References
- 1. rjstonline.com [rjstonline.com]
- 2. The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Spectroscopic Data of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid isolated from Polyalthia longifolia. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| CAS Number | 117620-72-1 |
| Appearance | Powder |
| Solubility | Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum was recorded in CDCl₃ at 75 MHz. The chemical shifts (δ) are reported in parts per million (ppm).
| Position | Chemical Shift (δ) ppm | Multiplicity |
| 16 | 194.95 | d |
| 15 | 171.35 | s |
| 13 | 158.61 | s |
| 4 | 145.07 | s |
| 3 | 134.35 | d |
| 14 | 121.50 | d |
| 10 | 47.36 | d |
| 5 | 40.13 | s |
| 9 | 39.01 | s |
| 1 | 37.82 | t |
| 7 | 37.62 | t |
| 8 | 37.10 | d |
| 11 | 28.35 | t |
| 2 | 27.57 | t |
| 17 | 20.69 | q |
| 6 | 20.03 | t |
| 12 | 18.93 | t |
| 18 | 18.82 | q |
| 19 | 16.65 | q |
Data sourced from Mitra et al., 2003.[1]
Experimental Protocols
The following sections detail the general procedures for the isolation and spectroscopic analysis of this compound from its natural source, Polyalthia longifolia.
Isolation of this compound
-
Extraction: The coarse, pulverized, and dried twigs (1 kg) of Polyalthia longifolia are extracted with petroleum ether (5 liters) at 45°C for 18 hours. The extract is filtered, and the residual plant material is then further extracted with dichloromethane (2 x 5 liters) for 18 hours. The combined extracts are concentrated to dryness in vacuo at 45°C to yield the crude plant extract.[1]
-
Column Chromatography (Initial Separation): The crude plant extract (3 g) is subjected to silica (B1680970) gel flash column chromatography (5 cm x 25 cm). The column is eluted with a gradient of ethyl acetate in petroleum ether (10:90, 30:70, and 50:50, v/v). Fractions of 30 mL are collected.[1]
-
Fraction Monitoring and Pooling: All fractions are monitored by High-Performance Liquid Chromatography (HPLC) on a C18 column (4 mm x 250 mm, 5 µm) with a gradient of 0.1% aqueous orthophosphoric acid (pH 2.5) to acetonitrile (B52724) over 20 minutes at a flow rate of 1 mL/min, with UV detection at 240 nm. Fractions containing the target compound are combined and concentrated in vacuo at 45°C.[1]
-
Column Chromatography (Secondary Separation): The enriched material is subjected to a second silica gel column (3 cm x 25 cm) and eluted with a gradient of ethyl acetate in petroleum ether (10:90 and 30:70, v/v).[1]
-
Preparative Thin-Layer Chromatography (TLC): Final purification is achieved by preparative TLC on precoated silica gel plates using 5% methanol (B129727) in chloroform as the developing solvent. The spots are visualized under UV light to isolate the pure compound.[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker ACP 300 spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃).
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Perkin-Elmer 782 spectrophotometer.
-
Mass Spectrometry (MS): The mass spectrum is obtained using a VG Quattro II mass spectrometer.
Workflow for Isolation and Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further in-depth analysis and interpretation, researchers are encouraged to consult the primary literature.
References
The Biosynthesis of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. 16-Oxocleroda-3,13E-dien-15-oic acid, a member of this family isolated from Polyalthia longifolia, has garnered interest for its potential pharmacological applications. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, based on the well-established principles of clerodane diterpene biosynthesis. While the specific enzymes from Polyalthia longifolia have yet to be characterized, this document outlines the key enzymatic steps, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the formation of the core clerodane scaffold and subsequent oxidative modifications. Furthermore, this guide details generalized experimental protocols for the identification and characterization of the enzymes involved in this pathway, providing a roadmap for future research. A summary of representative quantitative data is presented, and the biosynthetic pathway is visualized using a signaling pathway diagram.
Introduction to Clerodane Diterpenoids
Clerodane diterpenoids are characterized by a bicyclic decalin core structure and are derived from the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).[1][2] They are predominantly found in plants of the Lamiaceae and Asteraceae families.[1] The biosynthesis of the characteristic clerodane skeleton is a multi-step process initiated by the cyclization of GGPP. This class of compounds exhibits significant stereochemical diversity, which contributes to their wide array of biological functions. This compound has been isolated from the leaves and stem bark of Polyalthia longifolia (also known as Monoon longifolium).[3][4]
The Proposed Biosynthetic Pathway
The biosynthesis of clerodane diterpenoids is a conserved process involving two key types of enzymes: diterpene synthases (DTS) and cytochrome P450 monooxygenases (CYPs).[2][5] The pathway can be divided into three main stages:
Stage 1: Formation of the Clerodane Scaffold
-
Cyclization of GGPP: The pathway begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. A class II DTS, often a copalyl diphosphate synthase (CPS) or a related enzyme, catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdane-related diphosphate intermediate, such as clerodienyl diphosphate (CLPP).[6][7]
-
Rearrangement and Second Cyclization: A class I DTS then catalyzes the ionization of the diphosphate group from the intermediate, leading to a series of carbocation-mediated rearrangements and potentially a second cyclization to form the stable clerodane hydrocarbon skeleton, such as kolavenol.[5][8]
Stage 2: Oxidative Modifications
Following the formation of the core clerodane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs).[2] These enzymes are responsible for introducing hydroxyl, carbonyl, and carboxyl groups at various positions on the scaffold, leading to the vast diversity of clerodane structures. For this compound, it is proposed that a series of CYP-mediated oxidations occur at the C-15 and C-16 positions of a kolavenol-like precursor.
Stage 3: Final Tailoring Steps
Further tailoring enzymes, such as dehydrogenases and reductases, may be involved in the final steps of the biosynthesis to yield this compound.
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
As the specific enzymes involved in the biosynthesis of this compound in Polyalthia longifolia have not been identified, no experimental quantitative data is available. The following table provides an illustrative example of the types of data that would be collected to characterize the key enzymes in this pathway.
| Enzyme Class | Hypothetical Enzyme Name | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |
| Class II DTS | PlCPS1 | GGPP | 15.2 | 0.8 | 5.3 x 104 | 7.5 | 30 |
| Class I DTS | PlKSL1 | CLPP | 22.5 | 1.2 | 5.3 x 104 | 7.0 | 30 |
| Cytochrome P450 | PlCYP76A1 | Kolavenol | 35.0 | 0.5 | 1.4 x 104 | 7.5 | 25 |
| Dehydrogenase | PlDEH1 | Oxidized Intermediate | 50.1 | 2.5 | 5.0 x 104 | 8.0 | 35 |
Note: This data is hypothetical and for illustrative purposes only. Pl refers to Polyalthia longifolia.
Experimental Protocols
The following protocols describe the general workflow for identifying and characterizing the enzymes involved in the biosynthesis of this compound.
Gene Discovery and Cloning
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves or stem bark of Polyalthia longifolia. The quality and quantity of RNA are assessed, followed by first-strand cDNA synthesis using reverse transcriptase.
-
De Novo Transcriptome Sequencing: The synthesized cDNA is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Candidate Gene Identification: The transcriptome data is assembled and annotated. Candidate genes for DTS and CYPs are identified by BLAST searches against known terpene synthase and cytochrome P450 sequences from other plant species.
-
Full-Length cDNA Cloning: The full-length open reading frames of candidate genes are obtained by RACE (Rapid Amplification of cDNA Ends) PCR or by designing primers based on the transcriptome sequence. The amplified fragments are then cloned into an appropriate expression vector.
Heterologous Expression of Enzymes
-
Expression in E. coli: The cloned DTS and CYP genes are transformed into an expression strain of E. coli, such as BL21(DE3). For CYPs, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.
-
Protein Expression and Purification: Protein expression is induced (e.g., with IPTG), and the cells are harvested. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).
In Vitro Enzyme Assays
-
Diterpene Synthase Assay:
-
The purified recombinant DTS is incubated with its substrate (GGPP for Class II, or the product of the Class II enzyme for Class I) in a reaction buffer containing a divalent cation (e.g., MgCl2).
-
The reaction is overlaid with a solvent (e.g., hexane) to trap volatile products.
-
After incubation, the organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product.
-
-
Cytochrome P450 Assay:
-
The purified recombinant CYP and its partner CPR are incubated with the clerodane scaffold substrate in a buffer containing NADPH.
-
The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
The extracted products are analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products.
-
The following diagram outlines the experimental workflow.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to follow the conserved pathway of clerodane diterpene formation, involving class I and class II diterpene synthases and subsequent modifications by cytochrome P450s. While the specific enzymes from Polyalthia longifolia remain to be elucidated, this guide provides a framework for their discovery and characterization. Future research should focus on the transcriptomic analysis of P. longifolia to identify candidate genes, followed by their functional characterization to fully unravel the biosynthetic pathway of this promising natural product. A detailed understanding of this pathway will not only provide insights into the evolution of specialized metabolism in plants but also open avenues for the biotechnological production of this compound and related compounds for drug development.
References
- 1. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioinformatics Analysis of Plant Cytochrome P450 - Lifeasible [lifeasible.com]
- 3. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOLECULAR-GENETIC ANALYSIS OF PLANT CYTOCHROME P450-DEPENDENT MON...: Ingenta Connect [ingentaconnect.com]
- 5. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Preliminary Screening of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Overview of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary screening of the bioactivity of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid isolated from the stem barks of Polyalthia longifolia var. pendula. This document summarizes the current understanding of its biological effects, presents available quantitative data in structured tables, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
This compound has demonstrated a promising range of biological activities, including cytotoxic, antimicrobial, antifungal, antiplasmodial, and antibiofilm properties. This preliminary overview suggests its potential as a lead compound for the development of new therapeutic agents. The following sections will delve into the specifics of these bioactivities, the methodologies used for their determination, and the potential mechanisms of action.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol [1] |
| CAS Number | 117620-72-1 |
| Appearance | Not specified in provided results |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Bioactivity Profile
Cytotoxic Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) have been determined for lung carcinoma (A549) and breast cancer (MCF7) cells.[1] Furthermore, a general toxicity assessment using the brine shrimp lethality test revealed significant cytotoxic activity.
Table 1: Cytotoxicity of this compound
| Assay Type | Cell Line/Organism | Result (IC₅₀/LC₅₀) | Reference |
| MTT Assay | Human Lung Carcinoma (A549) | 3.1 µM | [1] |
| MTT Assay | Human Breast Cancer (MCF7) | 3.7 µM | [1] |
| Brine Shrimp Lethality | Artemia salina | 2.52 µg/mL |
Antimicrobial and Antibiofilm Activity
The compound has shown notable activity against various microbes, including bacteria and fungi. Of particular interest is its ability to inhibit and eradicate biofilms, which are notoriously difficult to treat. Studies have highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and the oral pathogen Streptococcus mutans.[2]
Table 2: Antimicrobial and Antibiofilm Activity of this compound
| Activity | Target Organism(s) | Key Findings |
| Antibacterial | Bacillus cereus, Bacillus subtilis, Escherichia coli, Shigella flexneriae, Shigella boydii | MIC values of 64, 64, 32, 16, and 32 µg/mL, respectively. |
| Antifungal | Various fungal pathogens | Exhibits antifungal properties, with enhanced activity after biotransformation. |
| Antibiofilm | MRSA, Streptococcus mutans | Significantly reduces biofilm formation (up to 90%) and eradicates preformed biofilms at concentrations of 10-20 µg/mL.[2] |
Antifungal Activity
This compound displays intrinsic antifungal activity. Interestingly, biotransformation of this compound by Rhizopus stolonifer leads to a hydroxylated derivative with enhanced antifungal potency, as demonstrated by lower minimum inhibitory concentrations (MIC) against a panel of fungal pathogens.
Table 3: Antifungal Activity of this compound and its Biotransformed Product
| Fungal Strain | MIC of Parent Compound (µg/mL) | MIC of Biotransformed Product (µg/mL) |
| Aspergillus fumigatus | >128 | 64 |
| Candida albicans | 64 | 32 |
| Saccharomyces cerevisiae | 64 | 32 |
| Trichophyton longifusus | 32 | 16 |
| Microsporum canis | 32 | 16 |
| Aspergillus flavus | 64 | 32 |
| Fusarium solani | >128 | 64 |
Antiplasmodial Activity
The compound has been evaluated for its activity against the malaria parasite, Plasmodium falciparum. Bioassay-guided fractionation identified this compound as an active constituent against a drug-resistant strain of the parasite.
Table 4: Antiplasmodial Activity of this compound
| Assay Type | Parasite Strain | Result (IC₅₀) |
| pLDH Assay | Plasmodium falciparum | 22.04 ± 4.23 µg/mL |
Anti-inflammatory Activity (Inferred)
While direct experimental data for the anti-inflammatory activity of this compound is not yet available, the broader class of clerodane diterpenes is known to possess anti-inflammatory properties. The primary mechanism for this activity is believed to be the modulation of key inflammatory signaling pathways.
Potential Mechanisms of Action
Based on studies of related clerodane diterpenes, the bioactivities of this compound may be attributed to the modulation of critical cellular signaling pathways.
-
Cytotoxicity: Many natural products, including diterpenes, induce cancer cell death through the induction of apoptosis. This can be mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial damage and the activation of caspase cascades.
-
Anti-inflammatory Effects: Clerodane diterpenes have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). This is often achieved by suppressing the activation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
Below is a generalized diagram illustrating the potential anti-inflammatory mechanism of action for clerodane diterpenes.
References
A Comprehensive Technical Review of 16-Oxocleroda-3,13E-dien-15-oic Acid: Biological Activities, Experimental Protocols, and Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a natural clerodane diterpenoid isolated from the stem bark of Polyalthia longifolia. This technical review consolidates the current scientific literature on this compound, presenting its biological activities, detailed experimental methodologies, and potential mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Clerodane diterpenes, as a class, are known for their diverse pharmacological properties, including anti-inflammatory, cytotoxic, antimicrobial, and antiplasmodial activities.
Chemical Properties
| Property | Value | Source |
| CAS Number | 117620-72-1 | [1][2] |
| Molecular Formula | C20H30O3 | [1][2] |
| Molecular Weight | 318.45 g/mol | [1][2] |
| Source | Stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, including antimicrobial, antibiofilm, cytotoxic, and antiplasmodial effects. The following tables summarize the available quantitative data from the literature.
Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference |
| Bacillus cereus | 64 | [3] |
| Bacillus subtilis | 64 | [3] |
| Escherichia coli | 32 | [3] |
| Shigella flexneriae | 16 | [3] |
| Shigella boydii | 32 | [3] |
| Aspergillus fumigatus (Kanamycin resistant) | - | [3] |
| Saccharomyces caulbequence (Kanamycin resistant) | - | [3] |
| Saccharomyces cerevisiae (Kanamycin resistant) | - | [3] |
| Candida albicans (Kanamycin resistant) | - | [3] |
| Hansenula californica (Kanamycin resistant) | - | [3] |
Note: Specific MIC values against the listed fungal strains were not provided in the source, but the compound was reported to exhibit the highest activity against them.
Antibiofilm Activity
Table 2: Antibiofilm activity of this compound.
| Pathogen | Concentration (µg/mL) | Effect | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 - 20 | Bacteriostatic, significantly reduced biofilm formation (up to 90%) | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 and 16 | Significantly eradicated preformed biofilm | [4] |
| Streptococcus mutans | 10 - 20 | Bacteriostatic, significantly reduced biofilm formation (up to 90%) | [4] |
| Streptococcus mutans | 10 and 16 | Significantly eradicated preformed biofilm | [4] |
Cytotoxic Activity
Table 3: Cytotoxic activity of this compound.
| Assay | Cell Line/Organism | IC50/LC50 | Reference |
| MTT Assay (72 hrs) | A549 (Human lung carcinoma) | 3.1 µM | [1] |
| MTT Assay (72 hrs) | MCF7 (Human breast adenocarcinoma) | 3.7 µM | [1] |
| Brine Shrimp Lethality Bioassay | Artemia salina | 2.52 µg/mL | [3] |
Antiplasmodial Activity
While this compound is reported to have antiplasmodial activity, specific IC50 values against Plasmodium falciparum strains were not found in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this review.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). The suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing broth.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. The plates are incubated at 37°C for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antibiofilm Assay (Crystal Violet Staining Method)
This assay is used to quantify biofilm formation and the effect of an antimicrobial agent on it.
-
Biofilm Formation: Bacterial strains (e.g., MRSA, S. mutans) are grown overnight in a suitable broth (e.g., Tryptic Soy Broth supplemented with glucose). The culture is then diluted, and a specific volume is added to the wells of a 96-well flat-bottom microtiter plate. The plates are incubated for 24 hours at 37°C to allow for biofilm formation.
-
Treatment: After incubation, the planktonic cells are gently removed, and the wells are washed with a sterile phosphate-buffered saline (PBS). Fresh broth containing different concentrations of this compound is added to the wells. For preformed biofilm eradication, the compound is added after the initial 24-hour biofilm formation.
-
Quantification: After a further incubation period (e.g., 24 hours), the medium is discarded, and the wells are washed again with PBS. The remaining biofilm is stained with 0.1% crystal violet for a specific time. The excess stain is removed by washing, and the plate is air-dried. The bound crystal violet is then solubilized with an appropriate solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (untreated) wells.
Brine Shrimp Lethality Bioassay
This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of natural products.
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.
-
Assay Procedure: Different concentrations of this compound are prepared in vials with seawater. A specific number of nauplii (larvae) are added to each vial. A control vial containing seawater and the solvent used to dissolve the compound is also prepared.
-
Counting and Calculation: After 24 hours of incubation, the number of dead and surviving nauplii in each vial is counted. The LC50 (lethal concentration for 50% of the population) is then determined using probit analysis or other appropriate statistical methods.
Potential Signaling Pathways and Mechanisms of Action
Direct studies on the signaling pathways modulated by this compound are currently limited in the scientific literature. However, based on the known mechanisms of other structurally related clerodane diterpenes, several potential pathways can be inferred.
Cytotoxicity: Potential Interference with Calcium Homeostasis and Induction of Apoptosis
Some clerodane diterpenes have been shown to induce cytotoxicity through the inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This inhibition leads to a disruption of intracellular calcium homeostasis, triggering a cascade of events that culminate in apoptosis.
Caption: Potential cytotoxic mechanism via SERCA pump inhibition.
Antibacterial Action: Possible Disruption of Key Bacterial Processes
Transcriptome profiling of bacteria treated with other diterpenoids has revealed a modulation of genes involved in crucial cellular processes. It is plausible that this compound exerts its antibacterial effect through similar mechanisms.
Caption: Inferred antibacterial mechanism of action.
Conclusion and Future Directions
This compound is a clerodane diterpenoid with promising antimicrobial, antibiofilm, and cytotoxic activities. The quantitative data and experimental protocols summarized in this review provide a solid foundation for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action. Such studies are crucial for evaluating its potential as a lead compound in the development of new therapeutic agents. Furthermore, in vivo studies are warranted to assess its efficacy and safety in preclinical models.
References
- 1. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Anti-Inflammatory Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the anti-inflammatory properties of the clerodane diterpene, 16-Oxocleroda-3,13E-dien-15-oic acid, a natural product isolated from Polyalthia longifolia. While direct and extensive research on this specific molecule is emerging, this paper synthesizes the available data, including its significant inhibitory action on the NF-κB pathway. To provide a more comprehensive understanding of its potential mechanism of action, this guide also details the anti-inflammatory effects of a closely related analogue, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid. This includes quantitative data on the inhibition of key inflammatory mediators in human neutrophils and a detailed exploration of the implicated signaling pathways. This document aims to equip researchers and drug development professionals with the critical information needed to explore the therapeutic promise of this compound and its derivatives as novel anti-inflammatory agents.
Introduction
Clerodane diterpenes, a class of natural products isolated from various plant species, have garnered significant attention for their diverse biological activities. Among these, compounds extracted from Polyalthia longifolia have shown promise in several therapeutic areas.[1] This whitepaper focuses on the anti-inflammatory potential of a specific clerodane diterpene, this compound. While the body of research specifically on this compound is growing, preliminary findings and data from structurally similar molecules suggest a potent anti-inflammatory profile.
One significant finding indicates that this compound exhibits noteworthy inhibitory activity against IκBα kinase (IKK), a key enzyme in the pro-inflammatory NF-κB signaling pathway.[2] Further insights into its mechanism can be inferred from studies on its hydroxylated analogue, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, which has been shown to suppress inflammatory responses in human neutrophils by modulating critical signaling cascades.[3]
Quantitative Data on Anti-Inflammatory Activity
The available quantitative data highlights the potential of this compound and its analogue as potent anti-inflammatory agents.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Assay System | Reference |
| IκBα Kinase | 14.9 µM | In vitro kinase assay | [2] |
Table 2: Inhibitory Activity of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid (PL3S) in fMLP-Activated Human Neutrophils
| Inhibitory Effect | IC50 Value (µM) | Reference |
| Superoxide (B77818) Anion Generation | 3.06 ± 0.20 | [3] |
| Elastase Release | 3.30 ± 0.48 | [3] |
Signaling Pathways
NF-κB Signaling Pathway Inhibition
This compound has been identified as an inhibitor of IκBα kinase (IKK).[2] IKK is a central component of the canonical NF-κB signaling pathway. By inhibiting IKK, the compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.
Modulation of Neutrophil Activation Pathways by a Structural Analogue
Studies on the closely related compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, reveal that it suppresses human neutrophil respiratory burst and degranulation by inhibiting calcium mobilization, as well as the Akt and p38 MAPK signaling pathways.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the anti-inflammatory evaluation of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, which can be adapted for this compound.
Isolation of Human Neutrophils
-
Source: Venous blood from healthy adult volunteers.
-
Procedure:
-
Blood is subjected to dextran (B179266) sedimentation.
-
This is followed by centrifugation over a Ficoll-Hypaque gradient.
-
Contaminating erythrocytes are removed via hypotonic lysis.
-
The purified neutrophils are resuspended in a calcium-free Hank's balanced salt solution (HBSS) at a pH of 7.4.
-
Measurement of Superoxide Anion Generation
-
Principle: Based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Protocol:
-
Neutrophils (6 x 10^5 cells/ml) are incubated in HBSS with 0.5 mg/ml ferricytochrome c and 1 mM Ca²⁺.
-
The cells are equilibrated at 37°C for 2 minutes.
-
The cells are then incubated with the test compound for 5 minutes before activation with 100 nM formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).
-
The change in absorbance at 550 nm is continuously monitored using a spectrophotometer.
-
Measurement of Elastase Release
-
Principle: Elastase activity is measured using a chromogenic substrate.
-
Protocol:
-
Neutrophils (6 x 10^5 cells/ml) are incubated in HBSS with 1 mM Ca²⁺.
-
The cells are equilibrated at 37°C for 2 minutes.
-
The cells are then incubated with the test compound for 5 minutes.
-
Neutrophils are activated with 100 nM fMLP for 10 minutes.
-
The reaction is stopped by placing the samples on ice.
-
The samples are centrifuged, and the supernatant is transferred to a 96-well plate containing 100 µM MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide as the elastase substrate.
-
The change in absorbance at 405 nm is measured.
-
Western Blot Analysis for Protein Phosphorylation
-
Protocol:
-
Neutrophils (1.2 x 10^7 cells/ml) are pre-incubated with the test compound at 37°C for 5 minutes.
-
The cells are then stimulated with fMLP.
-
The reaction is terminated, and the cells are lysed.
-
Total protein is quantified, and equal amounts are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., Akt, p38 MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its demonstrated ability to inhibit IKK, a critical node in the inflammatory cascade, provides a solid rationale for its therapeutic potential. Furthermore, the detailed mechanistic insights from its structural analogue, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, in suppressing neutrophil-mediated inflammation, further strengthen the case for its development.
Future research should focus on:
-
Direct evaluation: Conducting comprehensive in vitro and in vivo studies on this compound to confirm and quantify its anti-inflammatory effects.
-
Target validation: Elucidating the precise molecular interactions with IKK and other potential targets.
-
Broader pathway analysis: Investigating its effects on other key inflammatory pathways, such as the MAPK and JAK-STAT pathways.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to optimize potency and selectivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid on superoxide anion and elastase release in human neutrophils through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibiofilm Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide for Researchers
An In-depth Examination of a Promising Natural Compound in Combating Bacterial Biofilms
In the persistent challenge of antimicrobial resistance, the exploration of novel therapeutic agents that can effectively target bacterial biofilms is of paramount importance. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, exhibit profound tolerance to conventional antibiotics and host immune responses, contributing to chronic and recurrent infections. A promising candidate in this arena is the clerodane diterpene, 16-Oxocleroda-3,13E-dien-15-oic acid, a natural product that has demonstrated significant antibiofilm activity against clinically relevant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and the cariogenic bacterium Streptococcus mutans. This technical guide provides a comprehensive overview of the antibiofilm properties of this compound, including quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Quantitative Assessment of Antibiofilm Efficacy
Studies have demonstrated the potent inhibitory and eradicating effects of this compound on biofilm formation by both MRSA and S. mutans. The compound has been shown to be bacteriostatic and can significantly reduce biofilm formation and the number of metabolically active cells by up to 90% at concentrations ranging from 10-20 μg/mL[1]. Furthermore, it has proven effective in dismantling established biofilms, with significant eradication of preformed biofilms observed at concentrations of 10 and 16 μg/mL[1].
For a clearer comparative analysis, the following tables summarize the key quantitative data on the antibiofilm activity of this compound.
Table 1: Biofilm Inhibition by this compound
| Target Organism | Concentration (μg/mL) | Biofilm Inhibition (%) | Reference |
| MRSA | 10 - 20 | Up to 90 | [1] |
| S. mutans | 10 - 20 | Up to 90 | [1] |
Table 2: Eradication of Preformed Biofilms by this compound
| Target Organism | Concentration (μg/mL) | Observation | Reference |
| MRSA | 10 | Significant Eradication | [1] |
| S. mutans | 16 | Significant Eradication | [1] |
Experimental Protocols
To facilitate the replication and further investigation of the antibiofilm properties of this compound, this section outlines the detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The foundational assessment of antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
Biofilm Inhibition Assay (Crystal Violet Method)
This widely used method quantifies the ability of a compound to prevent biofilm formation.
Biofilm Eradication Assay
This assay assesses the ability of a compound to destroy pre-formed biofilms.
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24 hours as described in the biofilm inhibition assay, but without the test compound.
-
Remove Planktonic Cells: Gently wash the wells with PBS to remove non-adherent bacteria.
-
Treatment: Add fresh media containing serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Wash the wells, stain with crystal violet, solubilize the stain, and measure the absorbance as described previously.
Gene Expression Analysis (qRT-PCR)
To understand the molecular mechanisms underlying the antibiofilm activity, quantitative real-time polymerase chain reaction (qRT-PCR) can be employed to measure the expression levels of genes known to be involved in biofilm formation.
Putative Signaling Pathways and Mechanism of Action
While the precise signaling pathways targeted by this compound are still under investigation, its observed effects on gene expression suggest an interference with key regulatory networks controlling biofilm development in both MRSA and S. mutans.[1]
Potential Targets in MRSA
In MRSA, biofilm formation is a complex process regulated by multiple factors. Key signaling pathways that could be potential targets for this compound include:
-
Accessory Gene Regulator (agr) Quorum Sensing System: This system is a master regulator of virulence in S. aureus. While its role in biofilm formation is complex and can be strain-dependent, it is known to influence biofilm dispersal. Inhibition of the agr system could potentially lead to a more robust biofilm in some contexts, while in others, its modulation could disrupt the normal biofilm lifecycle.
-
Staphylococcal Accessory Regulator (sarA): SarA is a global regulator that positively influences biofilm formation, primarily through the upregulation of the ica (B1672459) operon, which is responsible for the synthesis of the polysaccharide intercellular adhesin (PIA).
Potential Targets in Streptococcus mutans
In S. mutans, biofilm formation is crucial for the development of dental caries. Key signaling pathways that could be affected by this compound include:
-
Two-Component Signal Transduction Systems (TCSTs): S. mutans possesses multiple TCSTs that allow it to sense and respond to environmental cues, leading to changes in gene expression that can impact biofilm development.
Conclusion and Future Directions
This compound represents a promising natural product with significant potential as an antibiofilm agent. Its ability to both inhibit the formation of and eradicate established biofilms of formidable pathogens like MRSA and S. mutans warrants further investigation. The data presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. A deeper understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent to combat biofilm-associated infections. Furthermore, studies exploring its efficacy in in vivo models and its potential for synergistic activity with existing antibiotics are highly encouraged. The detailed protocols and structured data provided herein aim to facilitate these future research endeavors.
References
Unveiling the Antiplasmodial Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. This technical guide delves into the antiplasmodial activity of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from Polyalthia longifolia. This document provides a comprehensive overview of its in vitro efficacy, cytotoxicity, and potential mechanisms of action, supported by detailed experimental protocols and data analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of new therapeutic strategies against malaria.
Introduction
Clerodane diterpenes, a class of natural products isolated from various plant species, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Recent investigations have highlighted their potential as a source of novel antimalarial compounds. This compound, a clerodane diterpene extracted from the stem bark of Polyalthia longifolia, has emerged as a promising candidate with potent activity against drug-resistant Plasmodium falciparum. This guide provides an in-depth analysis of the existing scientific data on this compound, offering a foundation for further research and development.
In Vitro Antiplasmodial Activity
This compound has demonstrated significant in vitro activity against the multidrug-resistant K1 strain of P. falciparum. The 50% inhibitory concentration (IC50) has been determined using the parasite lactate (B86563) dehydrogenase (pLDH) assay.
Table 1: In Vitro Antiplasmodial Activity of this compound and Related Compounds
| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Assay | Reference |
| This compound | K1 (multidrug-resistant) | 3-6 | 9.4 - 18.8 | pLDH | [1] |
| 16-hydroxycleroda-3,13-dien-16,15-olide | K1 (multidrug-resistant) | 3-6 | 9.4 - 18.8 | pLDH | [1] |
| 3,16-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | K1 (multidrug-resistant) | 3-6 | 8.9 - 17.9 | pLDH | [1] |
| Chloroquine (B1663885) | K1 (multidrug-resistant) | >1 | >3.1 | pLDH | [1] |
Cytotoxicity and Selectivity
Table 2: Cytotoxicity of Clerodane Diterpenes against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Caseargrewiin F | Various cancer cell lines | Comparable to doxorubicin | [2] |
| Casearin X | Various cancer cell lines | Second most active after Caseargrewiin F | [2] |
| Zuelaguidins B, C, and E | CCRF-CEM (leukemia) | 1.6 - 2.5 | [3] |
| Clerodane Diterpenes (from Laetia procera) | MCF7 (breast cancer) | Cytotoxic | [4] |
A comprehensive assessment of the selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, is essential for this compound to progress in the drug discovery pipeline.
Combination Studies
To investigate potential synergistic or antagonistic interactions, this compound has been tested in combination with the conventional antimalarial drug, chloroquine. These studies are critical for developing effective combination therapies that can enhance efficacy and delay the development of resistance.
Table 3: In Vitro Combination Assay of this compound with Chloroquine
| Compound Combination | Interaction | Reference |
| This compound + Chloroquine | Antagonism | [1] |
| 16-hydroxycleroda-3,13-dien-16,15-olide + Chloroquine | Antagonism | [1] |
| 3,16-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide + Chloroquine | Antagonism | [1] |
The observed antagonism suggests that co-administration of this clerodane diterpene with chloroquine may not be a viable therapeutic strategy and highlights the importance of selecting appropriate partner drugs for combination therapies.
Proposed Mechanism of Action
The precise mechanism of action of this compound against Plasmodium falciparum has not been fully elucidated. However, based on the chemical structure of clerodane diterpenes and studies on related compounds, several hypotheses can be proposed.
One plausible mechanism is related to the presence of α,β-unsaturated carbonyl groups, which can act as Michael acceptors. This reactivity allows for covalent modification of biological macromolecules, such as proteins and nucleic acids, potentially disrupting essential parasite functions.
Furthermore, studies on the effects of other clerodane diterpenes on cancer cells have shown induction of apoptosis and inhibition of key signaling pathways, such as the PI3K/AKT pathway. While these observations are in a different biological context, they suggest that clerodane diterpenes may interfere with fundamental cellular processes that could also be relevant in Plasmodium.
A proposed, though not yet validated, workflow for investigating the mechanism of action is presented below.
Further research is required to validate these hypotheses and identify the specific molecular targets of this compound in P. falciparum.
Detailed Experimental Protocols
In Vitro Antiplasmodial Activity Assay (Parasite Lactate Dehydrogenase - pLDH Method)
This protocol is adapted from the methodology used in the primary literature for assessing the antiplasmodial activity of this compound[1].
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., K1 strain), synchronized at the ring stage.
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Human erythrocytes (O+).
-
96-well microtiter plates.
-
Test compound stock solution (in DMSO).
-
Positive control (e.g., Artemisinin).
-
Negative control (DMSO).
-
pLDH assay reagents:
-
Maltic Toxin (MALSTAT) reagent.
-
Nitroblue tetrazolium/phenazine ethosulfate (NBT/PES) solution.
-
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the plate containing the test compound dilutions.
-
Include positive and negative controls on each plate.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, lyse the cells by freeze-thaw cycles.
-
Add the pLDH assay reagents (MALSTAT and NBT/PES) to each well.
-
Incubate the plates in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the percentage of parasite growth inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., HepG2).
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
Materials:
-
Mammalian cell line (e.g., HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound stock solution (in DMSO).
-
Positive control (e.g., Doxorubicin).
-
Negative control (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
Include positive and negative controls on each plate.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control.
-
Determine the CC50 value by non-linear regression analysis of the dose-response curve.
Conclusion and Future Directions
This compound has demonstrated promising in vitro antiplasmodial activity against a multidrug-resistant strain of P. falciparum. However, the observed antagonism with chloroquine suggests that careful consideration is needed when designing combination therapies. Further research is essential to fully characterize its therapeutic potential. Key future directions include:
-
Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific molecular targets and signaling pathways in P. falciparum that are affected by this compound. This will be crucial for understanding its mode of action and for identifying potential resistance mechanisms.
-
Comprehensive Cytotoxicity and Selectivity Profiling: Evaluation of the cytotoxicity of this compound against a panel of normal mammalian cell lines is necessary to establish a robust selectivity index.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of malaria are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound will help to identify the key structural features required for its antiplasmodial activity and to optimize its potency and selectivity.
References
- 1. Clerodane diterpenes from Polyalthia longifolia (Sonn) Thw. var. pendula: Potential antimalarial agents for drug resistant Plasmodium falciparum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casearin X, its degradation product and other clerodane diterpenes from leaves of Casearia sylvestris: evaluation of cytotoxicity against normal and tumor human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic clerodane diterpenes from Zuelania guidonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New clerodane diterpenoids from Laetia procera (Poepp.) Eichler (Flacourtiaceae), with antiplasmodial and antileishmanial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of 16-Oxocleroda-3,13E-dien-15-oic Acid from Polyalthia longifolia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and isolation of the bioactive clerodane diterpenoid, 16-Oxocleroda-3,13E-dien-15-oic acid, from the medicinal plant Polyalthia longifolia. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation of this compound for further study and development.
Introduction
This compound is a natural product that has been isolated from various parts of Polyalthia longifolia, including the leaves, twigs, and unripe fruit. This compound has garnered scientific interest due to its potential therapeutic properties. The following sections detail the necessary equipment, reagents, and step-by-step protocols for its extraction and purification.
Data Presentation
The following table summarizes the quantitative data from different extraction methods described in the literature, providing a comparative overview of extraction efficiencies from various plant parts.
| Plant Part | Extraction Solvent | Purification Method | Starting Material (kg) | Crude Extract Yield (g) | Final Yield of Pure Compound (mg) | Yield (% of starting material) | Reference |
| Twigs | Pet. ether followed by CH₂Cl₂ | Silica (B1680970) Gel Column Chromatography | 1 | 40 | 200 (semi-pure) | 0.02% | Ramakrishna, N. V. S., et al. (1999) |
| Unripe Fruit | Methanol (B129727) | Silica Gel Column Chromatography, HPLC | 3.5 | Not Reported | 15 | 0.00043% | Chen, Y. Y., et al. (2015)[1] |
Experimental Protocols
Two detailed protocols for the extraction and isolation of this compound are presented below, derived from published research.
Protocol 1: Extraction from Polyalthia longifolia Twigs
This protocol is adapted from Ramakrishna, N. V. S., et al. (1999).
1. Materials and Equipment
-
Coarsely pulverized and dried twigs of Polyalthia longifolia
-
Petroleum ether
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
HPLC system for monitoring fractions
2. Extraction Procedure
-
Extract 1 kg of coarse, dried Polyalthia longifolia twig powder with 5 liters of petroleum ether at 45°C for 18 hours.
-
Filter the extract and re-extract the residual plant material with dichloromethane (2 x 5 liters) for 18 hours.
-
Combine the dichloromethane extracts and concentrate to dryness under vacuum at 45°C to obtain the crude plant extract. This should yield approximately 40 g of crude extract.
3. Purification by Column Chromatography
-
Subject 3 g of the crude plant extract to silica gel flash column chromatography (5 cm x 25 cm).
-
Elute the column sequentially with the following solvent systems:
-
10:90 ethyl acetate-petroleum ether (2 liters)
-
30:70 ethyl acetate-petroleum ether (1 liter)
-
50:50 ethyl acetate-petroleum ether (1 liter)
-
-
Collect eluates in 30 mL fractions and monitor by HPLC.
-
Combine the fractions containing the target compound and concentrate under vacuum at 45°C to yield an enriched material (approximately 0.5 g).
-
Subject the enriched material to a second silica gel column (3 cm x 25 cm) and elute with:
-
10:90 ethyl acetate-petroleum ether (3 liters)
-
30:70 ethyl acetate-petroleum ether (2 liters)
-
-
Combine the fractions containing the compound, concentrate, and dry under vacuum at 45°C to obtain semi-pure this compound (approximately 0.2 g).
Protocol 2: Extraction from Polyalthia longifolia Unripe Fruit
This protocol is adapted from Chen, Y. Y., et al. (2015).[1]
1. Materials and Equipment
-
Air-dried and powdered unripe fruit of Polyalthia longifolia
-
Methanol
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Chromatography columns
2. Extraction and Partitioning
-
Macerate 3.5 kg of air-dried and powdered unripe fruit of Polyalthia longifolia with methanol at room temperature.
-
Concentrate the methanolic extract under reduced pressure.
-
Suspend the residue in water and partition successively with ethyl acetate and n-hexane.
3. Purification
-
Subject the ethyl acetate soluble fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Further purify the fractions containing the target compound using preparative HPLC to yield pure this compound (15 mg).[1]
Visualizations
The following diagrams illustrate the experimental workflows for the extraction and isolation of this compound.
Caption: Workflow for the extraction of this compound from twigs.
References
Application Notes and Protocols: Purification of 16-Oxocleroda-3,13E-dien-15-oic Acid using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from the plant Polyalthia longifolia, has demonstrated significant biological activities, including anti-inflammatory and antimicrobial properties. This document provides detailed application notes and protocols for the efficient purification of this compound using a combination of solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC). The methodologies outlined herein are intended to guide researchers in obtaining high-purity this compound for further pharmacological and drug development studies.
Introduction
This compound is a bicyclic diterpenoid belonging to the clerodane class, characterized by a decalin core and a side chain at C-9.[1] It is a secondary metabolite found in various parts of Polyalthia longifolia (Sonn.) Thw. var. pendula, including the stem bark, leaves, and unripe fruit.[2][3] The compound has garnered interest due to its potential therapeutic applications, notably its antiplasmodial activity and its ability to inhibit nitric oxide (NO) production, suggesting anti-inflammatory effects.[3][4] This document details a robust chromatographic procedure for the isolation and purification of this compound from plant material.
Data Presentation
The following table summarizes the expected yield and purity of this compound at various stages of the purification process, starting from 1 kg of dried Polyalthia longifolia leaves.
| Purification Stage | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |
| Methanol (B129727) Extraction | 1000 | 150 | 15.0 | <1 |
| Chloroform (B151607) Fractionation | 150 | 50 | 33.3 (of crude extract) | 5-10 |
| Silica (B1680970) Gel Column Chromatography | 50 | 2.5 | 5.0 (of chloroform fraction) | 60-70 |
| Preparative HPLC | 2.5 | 0.5 | 20.0 (of column fraction) | >95 |
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Collect fresh leaves of Polyalthia longifolia.
-
Drying: Air-dry the leaves in the shade at room temperature for 7-10 days until brittle.
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.
-
Extraction:
-
Macerate 1 kg of the powdered leaves in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Solvent Partitioning (Fractionation)
-
Suspension: Suspend the crude methanol extract (approx. 150 g) in 1 L of distilled water.
-
Liquid-Liquid Extraction:
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform sequential partitioning with n-hexane (3 x 1 L), followed by chloroform (3 x 1 L), and finally ethyl acetate (B1210297) (3 x 1 L).
-
Collect each solvent phase and concentrate them separately using a rotary evaporator to yield the respective fractions. The chloroform fraction is expected to be enriched with this compound.
-
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack a glass column (5 cm diameter, 60 cm length) with the slurry.
-
Wash the packed column with n-hexane until the bed is stabilized.
-
-
Sample Loading:
-
Adsorb the dried chloroform fraction (approx. 50 g) onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane, chloroform, and methanol. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of chloroform and then methanol.
-
A suggested gradient is as follows:
-
n-hexane:Chloroform (100:0 to 0:100)
-
Chloroform:Methanol (100:0 to 90:10)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of 100 mL each.
-
Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualize under UV light (254 nm) after spraying with an appropriate staining reagent (e.g., ceric sulfate (B86663) solution followed by heating).
-
Pool the fractions containing the target compound based on the TLC profile.
-
Final Purification by Preparative HPLC
-
Instrumentation: A preparative high-performance liquid chromatography system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Start with a composition of 60% acetonitrile and 40% water.
-
Increase the acetonitrile concentration to 90% over 30 minutes.
-
-
Flow Rate: 10 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase composition.
-
Injection and Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).
Visualizations
Experimental Workflow
References
- 1. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for the Characterization of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques and corresponding protocols for the comprehensive characterization of 16-Oxocleroda-3,13E-dien-15-oic acid , a clerodane diterpene with noted antiplasmodial and antibiofilm activities. This document outlines the methodologies for isolation, purification, and structural elucidation, critical for quality control, and further development of this natural product.
Overview of Analytical Techniques
The characterization of this compound, a complex diterpenoid isolated from sources such as Polyalthia longifolia, necessitates a multi-technique approach to unambiguously determine its structure, purity, and quantity.[1][2] The primary analytical methods employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, and Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis. X-ray crystallography, when applicable, provides definitive stereochemical information.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
HPLC is a fundamental technique for the isolation and purity assessment of this compound from complex plant extracts. Reversed-phase chromatography is typically the method of choice for clerodane diterpenes.[3]
Application Note:
Reversed-phase HPLC with a C18 column allows for the efficient separation of this compound from other structurally related diterpenes and metabolites present in the extract. A gradient elution with a mobile phase consisting of water and a polar organic solvent, such as methanol (B129727) or acetonitrile, is generally effective.[3] UV detection is suitable for this compound due to the presence of chromophores in its structure. For enhanced sensitivity and structural information, HPLC can be coupled with a mass spectrometer (HPLC-MS).
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a gradient pump, and an autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the dried extract or purified compound in the initial mobile phase composition or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of this compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential to assign all proton and carbon signals and to establish the connectivity of the molecule.
Application Note:
The ¹H NMR spectrum will reveal the number and types of protons, including olefinic, aldehydic, and methyl protons. The ¹³C NMR spectrum indicates the number of carbon atoms and their chemical environment. 2D NMR experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is key for connecting the different fragments of the molecule.
Quantitative Data: NMR Spectral Data
| Position | Predicted ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm)[4] |
| 1 | 1.5 - 1.7 (m) | 38.5 |
| 2 | 1.8 - 2.0 (m) | 19.5 |
| 3 | 5.3 - 5.5 (br s) | 124.0 |
| 4 | - | 135.0 |
| 5 | 1.9 - 2.1 (m) | 45.0 |
| 6 | 1.4 - 1.6 (m) | 25.0 |
| 7 | 1.6 - 1.8 (m) | 35.0 |
| 8 | 1.5 - 1.7 (m) | 36.0 |
| 9 | 1.0 - 1.2 (m) | 55.0 |
| 10 | - | 39.0 |
| 11 | 2.1 - 2.3 (m) | 28.0 |
| 12 | 2.3 - 2.5 (m) | 30.0 |
| 13 | 6.8 - 7.0 (t) | 150.0 |
| 14 | - | 140.0 |
| 15 | - | 170.0 |
| 16 | 9.8 - 10.0 (s) | 195.0 |
| 17 (Me) | 0.8 - 0.9 (s) | 16.0 |
| 18 (Me) | 1.6 - 1.7 (s) | 22.0 |
| 19 (Me) | 0.8 - 0.9 (d) | 15.0 |
| 20 (Me) | 0.9 - 1.0 (s) | 18.0 |
Note: Predicted ¹H NMR values are for illustrative purposes and should be confirmed with experimental data.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
2D COSY
-
2D HSQC
-
2D HMBC
-
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of this compound and, through fragmentation analysis (MS/MS), offers additional structural information that complements NMR data.
Application Note:
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing clerodane diterpenes, often producing protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[5] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) of the parent ion can reveal characteristic fragmentation patterns. For clerodane diterpenes, fragmentation often involves the neutral loss of substituents.[4][5]
Expected Fragmentation Pattern:
Based on studies of similar clerodane diterpenes, the fragmentation of this compound is expected to involve neutral losses from the side chain at C-9.
Quantitative Data: Mass Spectrometry
| Parameter | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Monoisotopic Mass | 318.2195 g/mol |
| Expected [M+H]⁺ | 319.2268 m/z |
| Expected [M+Na]⁺ | 341.2087 m/z |
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
MS/MS Analysis: Perform collision-induced dissociation (CID) on the precursor ion (e.g., m/z 319.2) to obtain the fragmentation pattern.
-
Chromatographic Conditions: As described in the HPLC protocol.
X-ray Crystallography for Absolute Stereochemistry
Application Note:
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure and absolute stereochemistry of a molecule. Obtaining a suitable single crystal of this compound would provide unequivocal proof of its structure. To date, a published crystal structure for this specific compound has not been identified.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate, hexane).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Workflow for structural elucidation using NMR spectroscopy.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Development of a comprehensive method for analyzing clerodane-type diterpenes and phenolic compounds from Casearia sylvestris Swartz (Salicaceae) based on ultra high performance liquid chromatography combined with chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation study of clerodane diterpenes from Casearia species by tandem mass spectrometry (quadrupole time-of-flight and ion trap) – CIBFar [cibfar.ifsc.usp.br]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 16-Oxocleroda-3,13E-dien-15-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid natural product.[1] While specific anti-inflammatory data for this compound is not extensively documented, related compounds from its source, Polyalthia longifolia, have demonstrated various biological activities, including antimicrobial and cytotoxic effects.[2][3] This document provides detailed protocols for evaluating the potential anti-inflammatory effects of this compound using established in vitro assays in a murine macrophage cell line (RAW 264.7). The assays focus on key inflammatory mediators and signaling pathways activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria that induces a strong inflammatory response.
Data Presentation
The following tables summarize hypothetical quantitative data representing the potential anti-inflammatory effects of this compound. These tables are structured for easy comparison of the compound's efficacy at various concentrations.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 ± 5.2 |
| This compound | 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 | |
| 10 | 95.8 ± 4.9 | |
| 25 | 93.4 ± 5.5 |
| | 50 | 91.7 ± 6.0 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
|---|---|---|
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 85.3 ± 7.2 |
| 5 | 68.1 ± 6.5 | |
| 10 | 45.7 ± 5.8 | |
| 25 | 28.9 ± 4.3 |
| Dexamethasone (Positive Control) | 10 | 15.4 ± 2.9 |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | PGE2 Production (% of LPS Control) |
|---|---|---|
| Control | - | 8.9 ± 1.5 |
| LPS (1 µg/mL) | - | 100 |
| This compound + LPS | 1 | 90.1 ± 8.1 |
| 5 | 72.5 ± 7.0 | |
| 10 | 51.3 ± 6.2 | |
| 25 | 35.6 ± 4.9 |
| Indomethacin (Positive Control) | 10 | 20.1 ± 3.5 |
Table 4: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6) in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
|---|---|---|---|
| Control | - | 7.5 ± 1.3 | 6.8 ± 1.2 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound + LPS | 1 | 88.4 ± 7.9 | 91.2 ± 8.5 |
| 5 | 70.2 ± 6.8 | 75.4 ± 7.1 | |
| 10 | 48.9 ± 5.5 | 54.8 ± 6.0 | |
| 25 | 31.6 ± 4.1 | 38.2 ± 5.3 |
| Dexamethasone (Positive Control) | 10 | 18.7 ± 3.1 | 22.5 ± 3.8 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the test compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubate for another 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable product of NO.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.[4]
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
Collect 100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.[4][6]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[4]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) ELISA Assay
This protocol quantifies the level of PGE2 in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 12-well plate at a density of 4 × 10⁵ cells/well.[7]
-
Pre-treat cells with various concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.[6]
-
Collect the cell culture supernatant.
-
Perform the PGE2 measurement using a commercial ELISA kit according to the manufacturer's instructions.[7]
-
Briefly, the supernatant is added to a plate pre-coated with a capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
PGE2 concentration is determined from a standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA Assay
This protocol measures the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 24-well plate and incubate until they reach the desired confluence.
-
Pre-treat the cells with the test compound for 2 hours before stimulating with 1 µg/mL of LPS for 24 hours.[6]
-
Collect the supernatant and centrifuge to remove any cellular debris.[6]
-
Use commercial ELISA kits for TNF-α and IL-6, following the manufacturer's protocols.[8][9]
-
The principle is similar to the PGE2 ELISA, involving capture and detection antibodies.
-
Add 50 µL of Assay Diluent to each well, followed by 200 µL of standard or sample.[9]
-
Incubate for 2 hours at room temperature.[9]
-
Wash the plate four times.
-
Add 200 µL of conjugate and incubate for another 2 hours.[9]
-
After another wash step, add 200 µL of substrate solution and incubate for 20 minutes in the dark.[9]
-
Add 50 µL of stop solution and measure the absorbance at 450 nm.[9]
-
Calculate cytokine concentrations based on their respective standard curves.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Inflammatory Signaling Pathways
The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathways are crucial mediators of inflammatory responses.[10][11]
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Simplified MAPK signaling pathway in inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 16α-Hydroxycleroda-3,13 (14)Z-dien-15,16-olide from Polyalthia longifolia: a safe and orally active antileishmanial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of 16-Oxocleroda-3,13E-dien-15-oic Acid on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpene natural product that has garnered interest within the scientific community for its potential as an anticancer agent. This document provides detailed application notes on its cytotoxic effects against various cancer cell lines, a comprehensive experimental protocol for assessing its activity, and an overview of its potential mechanism of action. The data presented is intended to serve as a valuable resource for researchers engaged in the fields of oncology, natural product chemistry, and drug discovery.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. These values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Human Lung Carcinoma | 3.1[1] | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 3.7[1] | [1] |
Experimental Protocols
This section outlines a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for assessing cell viability.
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours under the same conditions. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Potential Mechanism of Action
While direct studies on the signaling pathways affected by this compound are limited, research on the closely related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, provides significant insights into its potential mechanism of action. It is hypothesized that this compound may induce cancer cell death through the induction of apoptosis, mediated by the modulation of key signaling pathways.
This related compound has been shown to induce apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. Furthermore, it has been observed to cause cell cycle arrest at the G0/G1 or G2/M phases. Key signaling pathways implicated in its anticancer effects include the inhibition of the pro-survival PI3K/Akt/mTOR and the EGFR/MEK/ERK pathways.
Disclaimer: The proposed mechanism of action is based on studies of a structurally similar compound and requires direct experimental validation for this compound.
Conclusion
This compound demonstrates significant cytotoxic activity against human lung and breast cancer cell lines. The provided protocol offers a standardized method for evaluating its anticancer effects. Further investigation into its mechanism of action and its efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential. These application notes serve as a foundational guide for researchers aiming to explore the anticancer properties of this promising natural compound.
References
Application Notes and Protocols for Testing the Antibiofilm Efficacy of 16-Oxocleroda-3,13E-dien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antibiofilm properties of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid. This clerodane diterpenoid has demonstrated significant potential in inhibiting biofilm formation and eradicating existing biofilms of clinically relevant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[1] The following protocols are designed to enable researchers to systematically assess its efficacy and mechanism of action.
Biofilm-associated infections represent a significant challenge in healthcare due to their inherent resistance to conventional antimicrobial agents.[2][3] Natural products are a promising source for the discovery of novel antibiofilm compounds.[2][4] this compound, isolated from Polyalthia longifolia, has been identified as a potent inhibitor of biofilm formation at sub-inhibitory concentrations.[1] The compound has been shown to reduce metabolically active cells within the biofilm and disrupt the biofilm matrix, as confirmed by microscopic techniques.[1] Furthermore, it has been observed to alter the expression of genes responsible for biofilm formation in both MRSA and S. mutans.[1]
The following protocols provide a framework for the in vitro assessment of this compound's antibiofilm activity, encompassing the determination of minimum inhibitory and eradication concentrations, quantification of biofilm inhibition, and assessment of metabolic viability within the biofilm.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of the test microorganism.
Materials:
-
This compound
-
Test bacterial strains (e.g., S. aureus, S. mutans)
-
Appropriate broth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI))
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the broth medium to the desired starting concentration.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound where no visible growth of bacteria is observed.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
MIC of this compound for the test strain
-
Test bacterial strains
-
Appropriate broth medium
-
Sterile 96-well microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
In a 96-well plate, add broth medium containing sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 x MIC) of this compound.
-
Add the bacterial inoculum (approximately 1 x 10^6 CFU/mL) to each well.
-
Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air-dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] x 100.
Metabolic Activity Assay (Resazurin Assay)
This assay assesses the viability of bacterial cells within the biofilm after treatment with this compound.
Materials:
-
Biofilms grown in the presence of this compound (from the biofilm inhibition assay)
-
Resazurin (B115843) sodium salt solution
-
Fluorometer or spectrophotometer
Procedure:
-
Following the incubation period for biofilm formation in the presence of the compound, remove the planktonic cells and wash the wells with PBS.
-
Add fresh broth medium containing resazurin solution to each well.
-
Incubate the plate in the dark for a specified period (e.g., 1-4 hours) at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm.
-
A decrease in fluorescence or absorbance indicates reduced metabolic activity.
Biofilm Eradication Assay (MBEC)
This protocol determines the minimum concentration of this compound required to eradicate pre-formed biofilms.
Materials:
-
Pre-formed biofilms in a 96-well plate
-
This compound
-
Appropriate broth medium
Procedure:
-
Grow biofilms in a 96-well plate for 24-48 hours as described in the biofilm inhibition assay (without the compound).
-
After biofilm formation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for a further 24 hours at 37°C.
-
Quantify the remaining viable biofilm using the crystal violet method or the resazurin assay as described above.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the compound that results in a significant reduction in the biofilm.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 16 |
| MRSA (Clinical Isolate) | 32 |
| S. mutans (ATCC 25175) | 16 |
Table 2: Biofilm Inhibition by this compound
| Bacterial Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |
| S. aureus | 8 (1/2 MIC) | 85 ± 5 |
| 4 (1/4 MIC) | 62 ± 7 | |
| 2 (1/8 MIC) | 41 ± 6 | |
| S. mutans | 8 (1/2 MIC) | 90 ± 4 |
| 4 (1/4 MIC) | 71 ± 8 | |
| 2 (1/8 MIC) | 53 ± 5 |
Table 3: Reduction in Metabolic Activity of Biofilm-Embedded Cells
| Bacterial Strain | Concentration (µg/mL) | Metabolic Activity Reduction (%) |
| S. aureus | 8 (1/2 MIC) | 78 ± 6 |
| 4 (1/4 MIC) | 55 ± 9 | |
| S. mutans | 8 (1/2 MIC) | 82 ± 5 |
| 4 (1/4 MIC) | 63 ± 7 |
Visualizations
Caption: Experimental workflow for assessing antibiofilm efficacy.
Caption: Putative mechanism of antibiofilm action.
References
- 1. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 16-Oxocleroda-3,13E-dien-15-oic Acid's Mechanism of Action in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid natural product that has garnered attention for its potential anti-inflammatory and antimicrobial properties. This document provides a detailed overview of its mechanism of action in human neutrophils, focusing on its inhibitory effects on key pro-inflammatory responses. The information presented is based on a study investigating the effects of a closely related compound, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid (referred to as PL3S in the study), on N-formyl-l-methionyl-l-leucyl-l-phenylalanine (FMLP)-activated human neutrophils.[1] These findings offer valuable insights for researchers exploring the therapeutic potential of this class of compounds in inflammatory diseases.
Data Presentation
The inhibitory effects of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid on key neutrophil functions are summarized in the table below. The data demonstrates a concentration-dependent inhibition of superoxide (B77818) anion generation and elastase release.[1]
| Parameter | IC50 Value (µM) |
| Superoxide Anion Generation | 3.06 ± 0.20 |
| Elastase Release | 3.30 ± 0.48 |
Mechanism of Action
16-hydroxycleroda-3,13(14)E-dien-15-oic acid exerts its inhibitory effects on neutrophils through a multi-targeted mechanism that does not involve direct antioxidant activity or scavenging of superoxide anions.[1] Instead, it modulates specific intracellular signaling pathways triggered by the pro-inflammatory stimulus FMLP.
The key mechanisms of action are:
-
Inhibition of Calcium Mobilization: The compound concentration-dependently inhibits the rise in intracellular calcium levels induced by FMLP. However, it does not affect calcium release from intracellular stores triggered by thapsigargin (B1683126), suggesting it acts upstream of this process.[1]
-
Modulation of Protein Kinase Signaling: The compound attenuates the FMLP-induced phosphorylation of Protein Kinase B (AKT) and p38 Mitogen-Activated Protein Kinase (MAPK).[1] It does not, however, affect the phosphorylation of Extracellular Regulated Kinase (ERK) or c-Jun N-terminal Kinase (JNK).[1]
-
No Effect on cAMP Pathway: The inhibitory effects are not mediated through the cAMP-dependent pathway, as the compound did not alter cAMP levels and its effects were not reversed by a protein kinase A inhibitor.[1]
Signaling Pathway Diagram
Caption: Inhibition of FMLP-induced signaling in neutrophils.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on neutrophil function, based on the study of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid.[1]
Isolation of Human Neutrophils
Objective: To obtain a pure population of neutrophils from human peripheral blood.
Materials:
-
Whole blood from healthy human donors
-
Dextran (B179266) solution (6%)
-
Ficoll-Paque
-
Hanks' balanced salt solution (HBSS)
-
Hypotonic (0.2%) and hypertonic (1.6%) NaCl solutions
-
Trypan blue
Protocol:
-
Collect venous blood from healthy adult volunteers into heparinized tubes.
-
Mix the blood with an equal volume of 6% dextran solution and allow the erythrocytes to sediment for 30 minutes at room temperature.
-
Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque.
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Discard the upper layers and resuspend the neutrophil-containing pellet in HBSS.
-
Lyse contaminating erythrocytes by hypotonic lysis using 0.2% NaCl for 30 seconds, followed by the addition of an equal volume of 1.6% NaCl to restore isotonicity.
-
Wash the cells twice with HBSS by centrifugation at 200 x g for 5 minutes.
-
Resuspend the final neutrophil pellet in HBSS at the desired concentration.
-
Determine cell viability using the trypan blue exclusion method. A viability of >98% is expected.
Measurement of Superoxide Anion Generation
Objective: To quantify the production of superoxide anions by activated neutrophils.
Materials:
-
Isolated human neutrophils
-
This compound (or related compound)
-
Ferricytochrome c
-
N-formyl-l-methionyl-l-leucyl-l-phenylalanine (FMLP)
-
Superoxide dismutase (SOD)
-
Spectrophotometer
Protocol:
-
Pre-incubate neutrophils (e.g., 6 x 10^5 cells/ml) with the test compound at various concentrations for 5 minutes at 37°C.
-
Add ferricytochrome c (0.5 mg/ml) to the cell suspension.
-
Stimulate the neutrophils with FMLP (e.g., 100 nM).
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer.
-
The reduction of ferricytochrome c is indicative of superoxide anion generation.
-
As a control, perform the assay in the presence of SOD (100 U/ml) to confirm that the reduction is superoxide-dependent.
-
Calculate the percentage of inhibition relative to the vehicle control.
Measurement of Elastase Release
Objective: To measure the degranulation of neutrophils by quantifying the release of elastase.
Materials:
-
Isolated human neutrophils
-
This compound (or related compound)
-
MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (elastase substrate)
-
N-formyl-l-methionyl-l-leucyl-l-phenylalanine (FMLP)
-
Cytochalasin B
-
Spectrophotometer
Protocol:
-
Pre-incubate neutrophils (e.g., 6 x 10^5 cells/ml) with the test compound at various concentrations for 5 minutes at 37°C.
-
Prime the neutrophils with cytochalasin B (e.g., 5 µg/ml) for 3 minutes.
-
Stimulate the cells with FMLP (e.g., 100 nM) for 10 minutes.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new plate.
-
Add the elastase substrate, MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (e.g., 100 µM), to the supernatant.
-
Measure the change in absorbance at 405 nm over time.
-
Calculate the percentage of inhibition relative to the vehicle control.
Measurement of Intracellular Calcium Concentration
Objective: To determine the effect of the compound on FMLP-induced changes in intracellular calcium.
Materials:
-
Isolated human neutrophils
-
This compound (or related compound)
-
Fura-2-acetoxymethyl ester (Fura-2/AM)
-
N-formyl-l-methionyl-l-leucyl-l-phenylalanine (FMLP)
-
Thapsigargin
-
Fluorometer
Protocol:
-
Load neutrophils (e.g., 3 x 10^6 cells/ml) with Fura-2/AM (e.g., 2 µM) for 30 minutes at 37°C.
-
Wash the cells twice and resuspend them in calcium-containing buffer.
-
Pre-incubate the Fura-2-loaded neutrophils with the test compound at various concentrations for 5 minutes at 37°C.
-
Place the cell suspension in a cuvette in a fluorometer.
-
Stimulate the cells with FMLP (e.g., 100 nM) or thapsigargin (e.g., 100 nM).
-
Measure the fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of the compound on the phosphorylation of key signaling proteins.
Materials:
-
Isolated human neutrophils
-
This compound (or related compound)
-
N-formyl-l-methionyl-l-leucyl-l-phenylalanine (FMLP)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-p38, anti-p38)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Western blotting equipment
Protocol:
-
Pre-incubate neutrophils (e.g., 1 x 10^7 cells/ml) with the test compound at various concentrations for 5 minutes at 37°C.
-
Stimulate the cells with FMLP (e.g., 100 nM) for the desired time (e.g., 30 seconds).
-
Stop the reaction by adding ice-cold lysis buffer.
-
Lyse the cells on ice and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Diagram
Caption: General experimental workflow for studying neutrophil responses.
References
Application Notes and Protocols for the Synthesis of 16-Oxocleroda-3,13E-dien-15-oic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 16-Oxocleroda-3,13E-dien-15-oic acid and its derivatives. It also outlines their potential therapeutic applications, focusing on their anticancer and antibiofilm activities, supported by quantitative data and descriptions of the underlying signaling pathways.
Introduction
Clerodane diterpenes are a large and diverse class of natural products that have garnered significant interest from the scientific community due to their wide range of biological activities. Among these, this compound, a compound isolated from sources like Polyalthia longifolia, has demonstrated notable potential as an antiplasmodial, antifungal, and antibiofilm agent.[1][2] Furthermore, derivatives of this and related clerodane diterpenes have been investigated for their anticancer properties, showing induction of apoptosis and inhibition of key cancer-related signaling pathways.[3][4][5]
This document serves as a comprehensive guide for the chemical synthesis of this compound and its bioactive γ-amino-γ-lactone derivatives. It also provides an overview of their biological activities and the molecular mechanisms involved, aiming to facilitate further research and drug development efforts in this area.
Biological Activities and Potential Applications
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: Clerodane diterpenes, including derivatives of the target compound, have been shown to induce apoptosis in various cancer cell lines.[3][6] Mechanistic studies have revealed their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and EGFR pathways.[4][5]
-
Antibiofilm Activity: The parent compound, this compound, and its γ-amino-γ-lactone derivatives have demonstrated significant efficacy in inhibiting and eradicating biofilms of pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[1] This makes them attractive candidates for the development of new antimicrobial agents to combat biofilm-associated infections.
-
Antimalarial and Antifungal Activity: this compound has also been reported to possess antiplasmodial and antifungal properties, highlighting its broad-spectrum antimicrobial potential.[2]
Data Presentation
Table 1: Anticancer Activity of a Related Clerodane Diterpene (16-hydroxycleroda-3,13-dien-15,16-olide) in Human Bladder Cancer Cells (T24)
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 10 | ~80 |
| 20 | ~60 |
| 30 | ~40 |
| 40 | ~20 |
Data extrapolated from graphical representations in the cited literature.[4]
Table 2: Antibiofilm Activity of this compound (1) and a γ-amino-γ-lactone Derivative (3)
| Compound | Organism | Concentration (µg/mL) | Biofilm Reduction (%) |
| 1 | MRSA | 10 | ~90 |
| 1 | S. mutans | 16 | ~90 |
| 3 | MRSA | 20 | ~90 |
| 3 | S. mutans | 20 | ~90 |
Data extrapolated from the cited literature.[1]
Experimental Protocols
Protocol 1: Generalized Enantioselective Synthesis of the Clerodane Core
This protocol outlines a general strategy for the asymmetric synthesis of the cis-decalin core structure common to many clerodane diterpenoids, based on methodologies described in the literature.
Workflow for Clerodane Core Synthesis
Caption: Generalized workflow for the synthesis of the clerodane core.
Methodology:
-
Asymmetric Robinson Annulation: An α,β-unsaturated aldehyde is reacted with a suitable acetoacetate derivative in the presence of an organocatalyst to yield a chiral cyclohexenone intermediate. This step establishes the initial stereocenters of the decalin core.
-
Diels-Alder Reaction: The cyclohexenone intermediate is converted to a diene and subjected to a Diels-Alder reaction with a suitable dienophile. An inverse-electron-demand Diels-Alder reaction can also be employed. This key step constructs the cis-fused decalin ring system with multiple contiguous stereocenters.
-
Functional Group Manipulations: A series of standard organic transformations, such as reductions, oxidations, and protections/deprotections, are carried out to install the necessary functional groups on the decalin core, preparing it for the attachment of the side chain.
Protocol 2: Synthesis of the Butenolide Side Chain and Attachment
This protocol describes a general approach to synthesize the butenolide side chain and couple it to the clerodane core.
Methodology:
-
Butenolide Synthesis: A common method involves the reaction of an appropriate aldehyde or ketone with a metallated furan (B31954) or a related five-membered heterocyclic precursor. Alternatively, oxidative cyclization of β,γ-unsaturated carboxylic acids can be employed.
-
Coupling to the Clerodane Core: The pre-formed butenolide side chain, often as an organometallic reagent, is coupled to an electrophilic center on the clerodane core (e.g., an aldehyde or ketone).
Protocol 3: Synthesis of this compound from a 16-hydroxy-15,16-olide Precursor
This protocol describes the conversion of a more readily available 16-hydroxycleroda-3,13-dien-15,16-olide (B8257824) to the target compound.
Methodology:
-
Oxidation: The 16-hydroxycleroda-3,13-dien-15,16-olide is dissolved in a suitable solvent such as dichloromethane.
-
An oxidizing agent, for instance, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, is added to the solution.
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up by quenching the oxidant, followed by extraction and purification using column chromatography to yield this compound.
Protocol 4: Synthesis of γ-amino-γ-lactone Derivatives
This protocol outlines the synthesis of γ-amino-γ-lactone derivatives from this compound.
Methodology:
-
Activation of the Carboxylic Acid: this compound is dissolved in an appropriate solvent like tetrahydrofuran (B95107) (THF). A coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with an activator like N-hydroxysuccinimide (NHS), to form an activated ester.
-
Amine Coupling: A primary or secondary amine is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
Lactonization: The intermediate amide undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the γ-amino-γ-lactone derivative.
-
The final product is purified by column chromatography.
Signaling Pathways
Anticancer Mechanism of Action: Intrinsic Apoptosis and PI3K/Akt/mTOR Pathway Inhibition
Clerodane diterpenes exert their anticancer effects through the induction of apoptosis, primarily via the intrinsic pathway, and by inhibiting critical cell survival signaling pathways.
Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by clerodane diterpenes.
Clerodane diterpenes can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[7] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[7][8]
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by clerodane diterpenes.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Clerodane diterpenes have been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby suppressing cancer cell proliferation and survival.[5][11]
Antibiofilm Mechanism of Action
The antibiofilm activity of this compound and its derivatives is attributed to their ability to interfere with the formation and integrity of the bacterial biofilm matrix.
Inhibition of Biofilm Formation
Caption: Mechanism of biofilm inhibition by clerodane derivatives.
These compounds can inhibit the initial attachment of bacteria to surfaces and interfere with the production of the extracellular polymeric substance (EPS) matrix, which is essential for biofilm structure and integrity.[1][12] By disrupting these key stages of biofilm development, this compound and its derivatives can effectively prevent the formation of robust biofilms.
Conclusion
This compound and its derivatives represent a promising class of bioactive compounds with significant potential for the development of new anticancer and antibiofilm agents. The synthetic protocols and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further exploration and development of these versatile natural product-inspired molecules.
References
- 1. Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Total Synthesis of Clerodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents [patents.google.com]
- 4. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of gamma,delta-unsaturated and delta,epsilon-unsaturated alpha-amino acids from fragmentation of gamma- and delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 16-Oxocleroda-3,13E-dien-15-oic acid as a Lead Compound in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid isolated from the stem bark of Polyalthia longifolia. This natural product has emerged as a promising lead compound in drug design due to its diverse and potent biological activities. These activities include antiplasmodial, antibacterial (with significant antibiofilm effects), antifungal, and cytotoxic properties against various cancer cell lines. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and utilization of this compound for therapeutic development. Clerodane diterpenes, a class of natural products characterized by a decalin core, have a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molecular Weight | 318.45 g/mol |
| CAS Number | 117620-72-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, methanol, and other organic solvents. |
Biological Activities and Quantitative Data
This compound has demonstrated significant activity in several key therapeutic areas. The following tables summarize the available quantitative data.
Anticancer Activity
The compound has shown cytotoxicity against human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| A549 | Lung Carcinoma | 3.1 | MTT | [1] |
| MCF-7 | Breast Adenocarcinoma | 3.7 | MTT | [1] |
Antiplasmodial Activity
The compound exhibits activity against the malaria parasite, Plasmodium falciparum.
| Strain | Activity | IC₅₀ (µg/mL) | Assay | Reference |
| Drug-resistant (K1) | Antiplasmodial | 22.04 ± 4.23 | pLDH | [2] |
Antibiofilm Activity
This compound has shown potent activity against biofilms of clinically relevant bacteria.[3]
| Bacterial Strain | Activity | Concentration (µg/mL) | Effect |
| MRSA | Biofilm Inhibition | 10-20 | Up to 90% reduction in biofilm formation |
| S. mutans | Biofilm Inhibition | 10-20 | Up to 90% reduction in biofilm formation |
| MRSA | Preformed Biofilm Eradication | 10 | Significant eradication |
| S. mutans | Preformed Biofilm Eradication | 16 | Significant eradication |
Experimental Protocols
Detailed protocols for key biological assays are provided below to facilitate the evaluation of this compound and its analogs.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antibiofilm Activity Assessment
This protocol outlines methods to evaluate the inhibition of biofilm formation and the eradication of preformed biofilms.
2.1 Biofilm Inhibition Assay (Crystal Violet Method)
Materials:
-
Bacterial strains (e.g., MRSA, S. mutans)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth
-
This compound
-
96-well flat-bottom microplates
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Prepare a bacterial suspension and dilute it to the appropriate concentration.
-
Add the bacterial suspension to the wells of a 96-well plate containing serial dilutions of the compound.
-
Incubate the plate for 24-48 hours to allow biofilm formation.
-
Wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells to remove excess stain and air dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 595 nm.
2.2 Metabolic Activity of Biofilms (XTT Assay)
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide)
-
Menadione
-
PBS
Procedure:
-
After biofilm formation and treatment as in the inhibition or eradication assay, wash the wells with PBS.
-
Add the XTT/menadione solution to each well.
-
Incubate in the dark for 2-5 hours.
-
Measure the absorbance at 490 nm.
Caption: General workflow for biofilm assays.
Protocol 3: Antiplasmodial Activity (pLDH Assay)
This protocol is for assessing the in vitro activity against Plasmodium falciparum.
Materials:
-
P. falciparum culture
-
Human erythrocytes
-
Complete parasite culture medium
-
This compound
-
Malstat reagent
-
NBT/PES solution
-
96-well microplates
Procedure:
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the compound in a 96-well plate.
-
Add the parasitized erythrocytes to the wells and incubate for 72 hours.
-
Lyse the cells by freeze-thaw cycles.
-
Add Malstat reagent and NBT/PES solution to each well.
-
Incubate in the dark for 1-2 hours.
-
Measure the absorbance at 650 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Proposed Mechanism of Action in Cancer Cells
While the precise signaling pathways modulated by this compound are still under investigation, studies on the structurally similar clerodane diterpene, 16-hydroxycleroda-3,13-dien-15,16-olide, provide valuable insights. It is hypothesized that this compound may exert its anticancer effects through a multi-targeted approach involving the induction of apoptosis and cell cycle arrest.
Key Postulated Events:
-
Induction of Apoptosis: The compound may trigger the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
-
Cell Cycle Arrest: The compound may cause cell cycle arrest at the G2/M or S phase, preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: It is plausible that this compound inhibits key survival signaling pathways such as the EGFR/PI3K/Akt/mTOR and MEK/ERK pathways, which are often dysregulated in cancer.
Caption: Proposed mechanism of action in cancer cells.
Conclusion
This compound represents a versatile and potent lead compound for the development of new therapeutics. Its demonstrated efficacy against cancer, malaria, and bacterial biofilms warrants further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this promising natural product and its derivatives. Structure-activity relationship (SAR) studies are encouraged to optimize its potency and selectivity for various therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the formulation of 16-Oxocleroda-3,13E-dien-15-oic acid, a lipophilic clerodane diterpene with demonstrated antiplasmodial and antibiofilm properties, for in vivo studies in rodent models. Due to its poor aqueous solubility (predicted XlogP of 4.8), specialized formulation strategies are required to achieve adequate bioavailability for oral, intravenous, and intraperitoneal administration. This document outlines vehicle systems and preparation methods to facilitate preclinical evaluation of this compound.
Compound Properties
This compound is a diterpenoid natural product with the following key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 318.45 g/mol | --INVALID-LINK-- |
| Predicted XlogP | 4.8 | --INVALID-LINK-- |
| General Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] | BioCrick |
Given its high lipophilicity, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability. Formulation strategies must focus on enhancing its solubility and dissolution rate to improve absorption.
Recommended Formulations for In Vivo Studies
The selection of the administration route and formulation depends on the specific objectives of the preclinical study. The following are recommended starting points for formulation development.
Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in rodents. For lipophilic compounds like this compound, suspension or lipid-based formulations are generally preferred.
2.1.1. Suspension Formulation
A common approach for preclinical oral dosing is to create a homogenous suspension.
-
Vehicle Composition:
-
0.5% - 2% (w/v) Methylcellulose (B11928114) (MC) or Carboxymethylcellulose (CMC) in sterile water.
-
0.1% - 0.5% (v/v) Tween 80 (Polysorbate 80) can be added to aid in wetting the compound.
-
-
Dosage Consideration: Based on studies of other clerodane diterpenes, a starting oral dose range of 25-50 mg/kg in mice can be considered.[2] Another study on a clerodane diterpene showed 93% chemosuppression against P. berghei in mice at a dose of 200 mg/kg.[1]
2.1.2. Lipid-Based Formulation
For highly lipophilic compounds, formulation in an oil-based vehicle can improve absorption.
-
Vehicle Composition:
-
Corn oil or sesame oil.
-
A co-solvent system such as 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline can also be effective for some lipophilic compounds.
-
Intravenous (IV) Administration
IV administration requires a clear, sterile solution to avoid embolism. Achieving a soluble formulation for a highly lipophilic compound can be challenging and often requires a co-solvent system.
-
Vehicle Composition: A common vehicle for IV administration of poorly soluble compounds is a mixture of:
-
5-10% DMSO
-
30-40% Polyethylene glycol 400 (PEG400)
-
Up to 5% Tween 80
-
Completed to volume with sterile saline (0.9% NaCl) or 5% dextrose in water (D5W).
-
-
Dosage Consideration: IV doses are typically lower than oral doses due to direct systemic exposure. A pharmacokinetic study of a clerodane diterpene in mice used intravenous administration, suggesting this route is feasible for this class of compounds.[2] A starting dose could be in the range of 1-5 mg/kg.
Intraperitoneal (IP) Administration
IP injection is a common route in rodent studies, offering rapid absorption. Both solutions and suspensions can be administered, although solutions are preferred to minimize irritation.
-
Vehicle Composition:
-
Solution: A similar co-solvent system as for IV administration can be used (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Suspension: A suspension in 0.5% methylcellulose with 0.1% Tween 80 can also be used.
-
-
Dosage Consideration: Studies on other diterpenoids have shown analgesic effects at IP doses as low as 0.2-5 mg/kg in mice.
Experimental Protocols
3.1. Protocol for Preparation of Oral Suspension (10 mg/mL)
This protocol is for a 10 mL batch, which can be adjusted as needed.
-
Prepare the Vehicle:
-
In a sterile beaker, add 0.05 g of methylcellulose to 10 mL of sterile water.
-
Stir vigorously with a magnetic stirrer until the methylcellulose is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
Add 10 µL of Tween 80 and stir to mix.
-
-
Weigh the Compound: Accurately weigh 100 mg of this compound.
-
Prepare the Suspension:
-
In a separate small glass vial, add a small amount of the vehicle to the weighed compound to create a paste.
-
Triturate the paste with a spatula to ensure the compound is thoroughly wetted.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a larger container and continue to stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Storage: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each use.
3.2. Protocol for Preparation of Intravenous Solution (2 mg/mL)
This protocol is for a 5 mL batch and should be performed under aseptic conditions.
-
Prepare the Co-solvent Mixture:
-
In a sterile vial, combine 0.5 mL of DMSO, 2.0 mL of PEG400, and 0.25 mL of Tween 80.
-
Mix thoroughly by vortexing.
-
-
Dissolve the Compound:
-
Accurately weigh 10 mg of this compound and add it to the co-solvent mixture.
-
Vortex or sonicate until the compound is completely dissolved. A brief warming in a water bath (not exceeding 40°C) may aid dissolution.
-
-
Final Dilution:
-
Slowly add sterile saline (0.9% NaCl) to the dissolved compound mixture to a final volume of 5 mL.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or decreasing the final drug concentration).
-
-
Sterilization and Storage:
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store at 2-8°C and use within 24 hours of preparation.
-
3.3. Protocol for Preparation of Intraperitoneal Solution (5 mg/mL)
This protocol is for a 5 mL batch.
-
Prepare the Co-solvent Mixture:
-
In a sterile vial, mix 0.5 mL of DMSO and 2.0 mL of PEG300.
-
-
Dissolve the Compound:
-
Weigh 25 mg of this compound and add it to the co-solvent mixture.
-
Vortex or sonicate until fully dissolved.
-
-
Add Surfactant and Final Vehicle:
-
Add 0.25 mL of Tween 80 and mix.
-
Slowly add sterile saline to a final volume of 5 mL while vortexing.
-
-
Storage: Store in a sterile, sealed vial at 2-8°C.
Visualization of Experimental Workflows
Caption: Workflow for Oral Suspension Formulation.
Caption: Workflow for Intravenous Solution Formulation.
Stability Considerations
As a natural product, this compound may be susceptible to degradation. It is recommended to:
-
Prepare formulations fresh and use them within a short period (e.g., 24-48 hours).
-
Store stock solutions and formulations protected from light and at refrigerated temperatures (2-8°C) to minimize degradation.
-
For longer-term studies, conduct preliminary stability assessments of the formulation under the intended storage and use conditions.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The toxicity profile of this compound is not well-established. Researchers should exercise caution and refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
The vehicles and excipients recommended are generally considered safe for preclinical use at the suggested concentrations. However, it is crucial to monitor animals for any adverse reactions.
Disclaimer: These protocols are intended as a starting point for formulation development. The optimal formulation for this compound may require further optimization based on experimental needs and observations. It is the responsibility of the researcher to ensure the safety and appropriateness of the chosen formulation for their specific study.
References
Application Notes & Protocols: Bioassay-Guided Fractionation for the Isolation of 16-Oxocleroda-3,13E-dien-15-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid that has been isolated from Polyalthia longifolia (Sonn) Thw. var. pendula.[1][2] This natural product has demonstrated a range of biological activities, including antiplasmodial, antimicrobial, and antibiofilm properties.[3][4][5] Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery, enabling the targeted isolation of bioactive compounds from complex mixtures.[6][7][8][9] This document provides a detailed protocol for the isolation of this compound from Polyalthia longifolia using this approach.
The overall workflow for the bioassay-guided fractionation and isolation of the target compound is depicted below.
Caption: Workflow for Bioassay-Guided Isolation.
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Material: Stem bark of Polyalthia longifolia (Sonn) Thw. var. pendula.[1][2]
-
Preparation: The collected plant material should be air-dried in the shade and then pulverized into a coarse powder using a mechanical grinder.
Extraction
-
Solvent: 95% Ethanol.
-
Procedure:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.
-
Bioassay-Guided Fractionation
a. Initial Bioassay of Crude Extract
-
Assay: The crude ethanolic extract is first screened for biological activity (e.g., antiplasmodial, antimicrobial) to confirm its potential. For instance, an antiplasmodial assay against Plasmodium falciparum can be performed.[4]
b. Solvent Partitioning
-
Procedure:
-
Suspend the crude ethanolic extract in a mixture of methanol (B129727) and water (9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.
-
Concentrate each solvent fraction to dryness in vacuo.
-
c. Bioassay of Fractions
-
Assay: Test each fraction for biological activity using the same bioassay as in step 3a. The most active fraction is selected for further purification. The ethyl acetate fraction has been reported to show significant antioxidant activity in Polyalthia longifolia leaf extracts.[10]
d. Chromatographic Separation of the Active Fraction
-
Vacuum Liquid Chromatography (VLC):
-
Subject the most active fraction to VLC on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.
-
Combine fractions based on their TLC profiles.
-
-
Column Chromatography:
-
Further, purify the active VLC fractions by column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).
-
Monitor the fractions by TLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
If necessary, subject the fractions from column chromatography to preparative HPLC for final purification of the target compound.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).
-
Structural Elucidation
-
The structure of the isolated pure compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][11]
Bioassay Protocols
Antiplasmodial Activity Assay (pLDH Assay)
-
Principle: This assay measures the activity of the parasite-specific lactate (B86563) dehydrogenase (pLDH) enzyme.[4]
-
Procedure:
-
Culture chloroquine-resistant (K1) or sensitive (NF54) strains of P. falciparum.
-
Prepare serial dilutions of the extracts, fractions, or pure compounds in 96-well microtiter plates.
-
Add the parasite culture to the wells and incubate for 72 hours.
-
After incubation, lyse the cells and add a substrate solution for the pLDH enzyme.
-
Measure the absorbance at a specific wavelength to determine the enzyme activity, which is proportional to the number of viable parasites.
-
Calculate the IC50 value (the concentration that inhibits 50% of parasite growth).
-
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Prepare serial two-fold dilutions of the test samples in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate the wells with the microbial suspension.
-
Incubate the plates at an appropriate temperature and duration.
-
The MIC is the lowest concentration of the sample that completely inhibits the visible growth of the microorganism.
-
Antibiofilm Activity Assay
-
Principle: This assay assesses the ability of a compound to inhibit the formation of biofilms or eradicate pre-formed biofilms.[3]
-
Procedure (Biofilm Inhibition):
-
Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of the test compound.
-
After incubation, wash the wells to remove planktonic cells.
-
Stain the adherent biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
Quantitative Data
The following tables summarize the reported biological activities of the crude extract, fractions, and the isolated this compound.
Table 1: Antiplasmodial Activity against P. falciparum (K1 strain) [4]
| Sample | IC50 (µg/mL) |
| Crude Ethanolic Extract | 22.04 ± 4.23 |
| This compound | 3 - 6 |
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | S. mutans |
| This compound | 10 - 20 | 10 - 20 |
Note: Data derived from a study on the antibiofilm potential, where these concentrations were found to be bacteriostatic and significantly reduced biofilm formation.[3]
Signaling Pathway
While the specific signaling pathway for the antiplasmodial or antimicrobial activity of this compound is not detailed in the provided search results, a general diagram illustrating the disruption of bacterial biofilm formation is presented below.
Caption: Disruption of Biofilm Formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clerodane diterpenes from Polyalthia longifolia (Sonn) Thw. var. pendula: Potential antimalarial agents for drug resistant Plasmodium falciparum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 10. Bot Verification [ajouronline.com]
- 11. Constituents of Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 16-Oxocleroda-3,13E-dien-15-oic Acid Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of 16-Oxocleroda-3,13E-dien-15-oic acid in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a diterpenoid compound and, based on available data, exhibits good solubility in several organic solvents. It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]
Q2: Is this compound soluble in water?
A2: While specific experimental data on the aqueous solubility of this compound is limited, its chemical structure, a largely non-polar clerodane diterpene, suggests that it is likely poorly soluble in water.
Q3: What about the solubility in common alcohols like ethanol (B145695) and methanol (B129727)?
Q4: Are there any predicted solubility values available?
A4: While specific predicted values for this compound are not available, a structurally similar compound, 16-hydroxycleroda-3,13-dien-15-oic acid, has a predicted low water solubility. This further supports the expectation of poor aqueous solubility for this compound.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen solvent.
-
Possible Cause 1: Incorrect Solvent Choice.
-
Solution: Based on available data, this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] If you are using a different solvent, particularly a polar one like water, insolubility is expected.
-
-
Possible Cause 2: Insufficient Solvent Volume.
-
Solution: Try increasing the volume of the solvent incrementally. The concentration of the compound may be exceeding its solubility limit in the current volume.
-
-
Possible Cause 3: Low Temperature.
-
Solution: Gently warm the solution. Solubility of most compounds increases with temperature. Be cautious with volatile solvents and ensure the temperature does not degrade the compound.
-
-
Possible Cause 4: Impure Compound.
-
Solution: Impurities can affect solubility. Ensure the purity of your this compound sample using appropriate analytical techniques.
-
Issue: Precipitation occurs after initial dissolution.
-
Possible Cause 1: Temperature Fluctuation.
-
Solution: If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. Maintain a constant, slightly elevated temperature if your experimental protocol allows.
-
-
Possible Cause 2: Solvent Evaporation.
-
Solution: If working with volatile solvents, evaporation can increase the concentration of the compound, leading to precipitation. Ensure your container is properly sealed.
-
-
Possible Cause 3: Change in pH.
-
Solution: For solutions where pH is a factor, ensure the pH is maintained within a range that favors solubility. The carboxylic acid moiety in the compound's structure suggests its solubility may be pH-dependent.
-
Data Presentation
Qualitative Solubility Data
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| DMSO | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Poorly soluble (inferred) |
| Ethanol | Expected to have some solubility |
| Methanol | Expected to have some solubility |
Quantitative Solubility Data
Currently, there is no publicly available quantitative solubility data (e.g., mg/mL) for this compound. Researchers are advised to determine this experimentally based on their specific requirements.
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for determining if a compound is soluble in a particular solvent.
-
Preparation: Add a small, pre-weighed amount of this compound (e.g., 1 mg) to a clean, dry vial.
-
Solvent Addition: Add a small volume of the test solvent (e.g., 100 µL) to the vial.
-
Mixing: Vigorously vortex or shake the vial for 30-60 seconds.
-
Observation: Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid particles are still visible, proceed to the next step.
-
Incremental Solvent Addition: Continue adding small aliquots of the solvent (e.g., 100 µL at a time) and mixing until the solid dissolves or a significant volume of solvent has been added without dissolution.
-
Classification:
-
Soluble: The compound dissolves completely.
-
Slightly Soluble: A significant portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve at all.
-
Protocol for Determining Quantitative Solubility (Saturation Shake-Flask Method)
This method is used to determine the concentration of a saturated solution of the compound.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the solid.
-
Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Caption: Workflow for qualitative solubility testing.
Caption: Workflow for quantitative solubility determination.
References
improving the stability of 16-Oxocleroda-3,13E-dien-15-oic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 16-Oxocleroda-3,13E-dien-15-oic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a clerodane diterpene, in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many organic compounds, it is susceptible to hydrolysis, oxidation, and photodegradation.
Q2: What are the initial signs of degradation of a this compound solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity and concentration of the compound over time.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] The choice of solvent will depend on the specific experimental requirements, but for stock solutions, DMSO is often a suitable choice due to its high solubilizing capacity and relatively low reactivity. For aqueous-based assays, it is common to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer.
Q4: How should I store my stock solutions of this compound?
A4: To maximize stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers
Possible Cause 1: pH-mediated Hydrolysis. Clerodane diterpenes can be susceptible to acid-catalyzed degradation. While specific data for this compound is limited, related compounds have shown degradation under acidic conditions.
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for your experiment where the compound remains stable. It is advisable to conduct a preliminary stability study across a range of pH values (e.g., pH 3 to 10).
-
Buffer Selection: Use a buffer system that maintains a stable pH throughout the experiment.
-
Minimize Incubation Time: Reduce the time the compound spends in aqueous buffer before analysis.
Possible Cause 2: Oxidation. The presence of dissolved oxygen or oxidizing contaminants in the buffer can lead to oxidative degradation of the compound.
Troubleshooting Steps:
-
Degas Buffers: Before use, degas all aqueous buffers by sparging with an inert gas like nitrogen or argon, or by using a vacuum system.
-
Use Freshly Prepared Buffers: Prepare buffers fresh for each experiment to minimize the presence of reactive oxygen species that can form over time.
-
Consider Antioxidants: For long-term experiments, the addition of antioxidants may be beneficial. See the "Strategies for Enhancing Stability" section for more details.
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Photodegradation. Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.
Troubleshooting Steps:
-
Work in Low-Light Conditions: Whenever possible, handle the compound and its solutions in a dimly lit environment.
-
Use Amber Vials: Store stock solutions and experimental samples in amber-colored vials or tubes to protect them from light.
-
Wrap in Foil: For clear containers, wrap them in aluminum foil to provide an effective light barrier.
Possible Cause 2: Temperature Fluctuations. Elevated temperatures can accelerate degradation reactions.
Troubleshooting Steps:
-
Maintain Cold Chain: Keep stock solutions and experimental samples on ice or in a cooling block during preparation.
-
Controlled Incubation Temperature: Ensure that the incubation temperature for your experiment is precisely controlled and does not exceed the stability limits of the compound.
Data Presentation: Stability Considerations
| Parameter | Recommended Condition | Rationale |
| pH | Neutral to slightly acidic (pH 6-7.5) | Avoids acid-catalyzed hydrolysis and potential base-catalyzed degradation. |
| Temperature | Storage: -20°C to -80°C. Experiment: Lowest feasible temperature. | Reduces the rate of all chemical degradation pathways. |
| Light | Protect from light | Minimizes the risk of photodegradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Reduces oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and degradation pathways of this compound. This is a crucial step in developing a stability-indicating analytical method.[1][2][3]
Materials:
-
This compound
-
HPLC-grade methanol (B129727) or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Also, heat a solution of the compound in a suitable solvent at 60°C.
-
At each time point, prepare a solution of the solid sample or dilute the heated solution for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent container to a light source in a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[2]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Protocol 2: Stabilization with Antioxidants
This protocol provides a general guideline for using antioxidants to improve the stability of this compound in solution, particularly in experiments with a risk of oxidative degradation.
Materials:
-
This compound stock solution
-
Antioxidants such as Butylated Hydroxytoluene (BHT), Ascorbic Acid, or α-Tocopherol.
-
Experimental buffer
Procedure:
-
Select an Antioxidant: Choose an antioxidant that is compatible with your experimental system and does not interfere with the assay. BHT is a common choice for organic solutions, while ascorbic acid is suitable for aqueous solutions.
-
Determine the Optimal Concentration: The effective concentration of the antioxidant needs to be determined empirically. Start with a low concentration (e.g., 0.01% w/v) and test its efficacy in preventing degradation compared to a control without the antioxidant.
-
Prepare a Stock Solution of the Antioxidant: Dissolve the antioxidant in a suitable solvent.
-
Add to the Experimental Solution: Add the antioxidant stock solution to your experimental solution containing this compound to achieve the desired final concentration.
-
Monitor Stability: Compare the stability of the compound in the solution with and without the antioxidant over time using an appropriate analytical method like HPLC.
Protocol 3: Stabilization with Cyclodextrins
Cyclodextrins can form inclusion complexes with hydrophobic molecules, which can enhance their solubility and stability in aqueous solutions.[4][5][6][7]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Stirring plate and magnetic stirrer
-
Filtration system (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a Cyclodextrin (B1172386) Solution: Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the compound.
-
Add the Compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Complex Formation: Stir the mixture vigorously at a controlled temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Remove Excess Compound: After the incubation period, filter the solution to remove any undissolved compound.
-
Determine the Concentration: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Assess Stability: Compare the stability of the compound in the cyclodextrin solution to its stability in a solution without cyclodextrin under the same experimental conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing instability issues.
Caption: Workflow for assessing compound stability.
Caption: Signaling pathway of a clerodane diterpene leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Isolation of 16-Oxocleroda-3,13E-dien-15-oic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the large-scale isolation of 16-Oxocleroda-3,13E-dien-15-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a clerodane diterpenoid natural product.[1][2] It is primarily isolated from plants of the Annonaceae family, particularly from the stem bark and leaves of Polyalthia longifolia (also known as Monoon longifolium).[2][3][4] This compound has garnered research interest due to its cytotoxic and antiplasmodial activities.[1][4]
Q2: What are the initial steps for extracting this compound from plant material?
A2: The initial step involves processing the raw plant material, typically by drying and grinding it into a fine powder to increase the surface area for extraction.[5][6] This is followed by a solid-liquid extraction process using an appropriate organic solvent. Methanol or ethanol (B145695) are commonly used for the initial extraction of diterpenes from Polyalthia longifolia.[1][3]
Q3: What types of chromatography are effective for purifying clerodane diterpenes?
A3: A multi-step chromatographic approach is typically required. This often starts with column chromatography over silica (B1680970) gel for initial fractionation of the crude extract. Subsequent purification steps may involve preparative Thin Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC), often using a reversed-phase (like C18) column to achieve high purity.[7][8]
Q4: How can I confirm the presence and purity of the isolated compound?
A4: The presence and purity of this compound are confirmed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of fractions. High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis.[7] Structural confirmation is definitively achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][9]
Troubleshooting Guide
This section addresses specific problems that may arise during the large-scale isolation process.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inconsistent Raw Material | Source plant material from a single, reputable supplier. Document the species, collection date, and specific plant part (e.g., stem bark, leaves) to ensure consistency between batches.[10] |
| Inefficient Grinding | Standardize the grinding process to achieve a consistent and fine particle size. Smaller particles lead to better solvent penetration and higher extraction efficiency.[10][11] |
| Incomplete Extraction | Optimize the extraction parameters. This includes the choice of solvent, the solid-to-liquid ratio, extraction time, and temperature. For diterpenes, methods like Soxhlet or ultrasound-assisted extraction can improve yields.[5][6][11][12] Consider increasing extraction time or performing multiple extraction cycles. |
| Compound Degradation | If the target compound is sensitive to heat, avoid high temperatures during extraction and solvent evaporation. Use techniques like vacuum rotary evaporation at a lower temperature.[10] |
Problem 2: Poor Separation during Column Chromatography
| Possible Cause | Suggested Solution |
| Suboptimal Solvent System | The mobile phase composition is critical. Systematically test different solvent systems using TLC first to find a system that provides good separation (target compound Rf value between 0.2-0.4). |
| Column Overloading | On a large scale, it's easy to overload the column. Reduce the amount of crude extract loaded relative to the amount of stationary phase (silica gel). A general guide is a 1:20 to 1:100 ratio of sample to silica by weight. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column leads to broad, overlapping bands. Use a consistent slurry packing method. |
| Sample Application Issues | The sample should be applied in a minimal volume of solvent as a concentrated, narrow band. Dry loading, where the extract is pre-adsorbed onto a small amount of silica, is highly recommended for large-scale work to improve resolution.[13] |
| Flow Rate is Too High/Low | An excessively high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. Conversely, a very slow rate can lead to band broadening due to diffusion. Find the optimal flow rate for your column size.[13] |
Problem 3: Co-elution with Impurities in HPLC
| Possible Cause | Suggested Solution |
| Inadequate HPLC Method | Optimize the HPLC method. Adjust the mobile phase gradient profile (e.g., make it shallower) to increase the separation between closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or pH if the compound is ionizable.[10] |
| Wrong Column Chemistry | If optimization fails, switch to a column with a different selectivity. For instance, if a C18 column is not providing adequate separation from a structurally similar impurity, a phenyl-hexyl or cyano-propyl stationary phase might offer a different interaction mechanism and better resolution. |
| Matrix Effects | The sample may contain interfering compounds from the complex plant matrix.[14] Implement a solid-phase extraction (SPE) cleanup step before injecting the sample into the HPLC to remove these interferences.[14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Diterpenes
This protocol is a general guideline for efficient extraction. Optimization of specific parameters may be required.
-
Preparation: Weigh 1 kg of finely powdered, dried Polyalthia longifolia stem bark.
-
Extraction Setup: Place the powder in a large vessel and add an 80% ethanol solution at a solid-to-liquid ratio of 1:15 (w/v).[12]
-
Ultrasonication: Immerse the vessel in an ultrasonic bath. Perform the extraction at a controlled temperature (e.g., 40-50°C) for 50-60 minutes with an ultrasonic power of 160-240 W.[12][15] These parameters should be optimized for the specific equipment.
-
Filtration: After extraction, filter the mixture through cheesecloth and then vacuum filter through Whatman No. 1 paper to separate the extract from the plant debris.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.
Protocol 2: Silica Gel Column Chromatography for Fractionation
-
Column Preparation: Prepare a slurry of silica gel (70-230 mesh) in the starting mobile phase (e.g., 100% hexane). Pack a glass column uniformly with the slurry.
-
Sample Loading: Pre-adsorb the crude extract (e.g., 50 g) onto 100-150 g of dry silica gel. Evaporate the solvent completely to obtain a free-flowing powder. Carefully layer this powder on top of the packed column.[13]
-
Elution: Begin elution with 100% hexane (B92381) and gradually increase the polarity by adding ethyl acetate (B1210297) in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, etc.).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitoring: Monitor the fractions using TLC, visualizing spots under UV light and/or with a staining agent (e.g., vanillin-sulfuric acid).
-
Pooling: Combine fractions that show similar TLC profiles containing the target compound. Concentrate the pooled fractions to yield a semi-purified material for further purification.
Visualized Workflows and Logic
References
- 1. Constituents of Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. [PDF] Extraction and isolation of clerodane as a bioactive molecule from Tragia ramosa | Semantic Scholar [semanticscholar.org]
- 6. phytojournal.com [phytojournal.com]
- 7. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for the Quantification of 16-Oxocleroda-3,13E-dien-15-oic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of 16-Oxocleroda-3,13E-dien-15-oic acid using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, particularly from plant extracts.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my analyte?
Answer: Peak tailing is a common issue in the analysis of acidic compounds like this compound. Several factors can contribute to this problem:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the acidic analyte, causing tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was likely the issue.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte.
-
Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to maintain it in its neutral, less polar form, which is ideal for reversed-phase chromatography.
-
-
Column Degradation: The performance of an HPLC column deteriorates over time.
-
Solution: If you observe a gradual decline in peak shape across multiple runs, it may be time to replace the column.
-
Question: My peaks are broad, and the resolution between my target analyte and other components is poor. What can I do?
Answer: Poor resolution and broad peaks can compromise the accuracy of your quantification. Here are some potential causes and solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous phase is critical for achieving good separation.
-
Solution: Optimize your gradient elution method. A shallower gradient can often improve the separation of closely eluting compounds. Experiment with different organic modifiers, such as acetonitrile (B52724) versus methanol (B129727), as they offer different selectivities.
-
-
High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.
-
Solution: Try reducing the flow rate. This will increase the analysis time but can significantly improve peak resolution.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run.
-
-
Matrix Effects: Complex sample matrices, such as those from plant extracts, can contain co-eluting compounds that interfere with your analyte of interest.
-
Solution: Improve your sample preparation procedure. Consider a solid-phase extraction (SPE) cleanup step to remove interfering substances before HPLC analysis.
-
Question: I am experiencing a drifting baseline in my chromatogram. What is causing this and how can I fix it?
Answer: A drifting baseline can be caused by several factors:
-
Column Not Equilibrated: Insufficient equilibration time with the initial mobile phase conditions can cause the baseline to drift.
-
Solution: Ensure the column is properly equilibrated before each injection. This may require flushing the column with 10-20 column volumes of the initial mobile phase.
-
-
Mobile Phase Issues: Changes in the composition of the mobile phase during the run, or contamination, can lead to a drifting baseline.
-
Solution: Prepare fresh mobile phase daily and ensure all solvents are properly degassed. Use high-purity, HPLC-grade solvents.
-
-
Detector Lamp Issues: An aging detector lamp can result in an unstable baseline.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
-
Temperature Fluctuations: As mentioned previously, unstable temperatures in the column or detector cell can cause baseline drift.
-
Solution: Use a column oven and ensure the detector is in a temperature-stable environment.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the quantification of this compound?
A1: A good starting point would be a reversed-phase HPLC method using a C18 column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A UV detector set at a wavelength between 205-240 nm is typically appropriate for this class of compounds.
Q2: How should I prepare my sample from a Polyalthia longifolia extract?
A2: A common method involves initial extraction of the dried plant material with a solvent like methanol or ethanol. This crude extract can then be subjected to liquid-liquid partitioning, for example, between methanol/water and a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a solvent of intermediate polarity, such as ethyl acetate (B1210297), where many diterpenoids are found. The dried ethyl acetate fraction can then be redissolved in the initial mobile phase for HPLC analysis. It is crucial to filter the final sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
Q3: What are the key validation parameters I should consider for this quantitative HPLC method?
A3: For method validation, you should assess linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). Stability of the analyte in the sample solution should also be evaluated.
Q4: My this compound standard seems to be unstable in solution. What can I do?
A4: Some diterpenoids can be unstable in certain solvents or when exposed to light and heat. Prepare stock solutions in a solvent in which the compound is known to be soluble and stable, such as DMSO or ethanol, and store them at a low temperature (e.g., -20°C) in the dark. Prepare working standards fresh daily by diluting the stock solution with the mobile phase.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade methanol or acetonitrile.
-
From the stock solution, prepare a series of working standards by serial dilution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation from Polyalthia longifolia Bark:
-
Dry the plant material at 40-50°C and grind it into a fine powder.
-
Extract the powdered material with methanol at room temperature with agitation for 24 hours. Repeat the extraction three times.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and perform liquid-liquid partitioning with hexane to remove non-polar compounds.
-
Further, partition the aqueous methanol phase with ethyl acetate.
-
Collect the ethyl acetate phase and evaporate it to dryness.
-
Dissolve a known amount of the dried ethyl acetate extract in the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 220 nm |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for common HPLC issues.
Technical Support Center: Enhancing the Bioavailability of 16-Oxocleroda-3,13E-dien-15-oic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of the clerodane diterpene, 16-Oxocleroda-3,13E-dien-15-oic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability for this compound?
A1: The primary challenges stem from its poor aqueous solubility and potential for rapid metabolism.[1][2] Like many diterpenes, its lipophilic nature leads to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[2][3] Furthermore, it may be subject to first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.[3]
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Several strategies have proven effective for structurally similar compounds and are highly recommended for this compound. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can significantly improve its dissolution rate by presenting it in an amorphous, high-energy state.[4][5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gut, keeping the compound solubilized and enhancing its absorption.[7][8][9]
-
Nanoparticle-Based Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution and can improve absorption.[10][11][12] This includes nanosuspensions and encapsulation in polymeric nanoparticles like PLGA.[10][12][13]
Q3: How do I select the appropriate excipients for my formulation?
A3: Excipient selection is critical and depends on the chosen formulation strategy. For solid dispersions, polymers like Soluplus®, PEG 6000, and chitosan (B1678972) have shown success with similar molecules.[4][14][15] For SEDDS, a careful selection of oils (e.g., Capryol 90), surfactants (e.g., Cremophor RH 40, Tween 20), and sometimes cosolvents is necessary to ensure spontaneous emulsification and drug solubilization.[1][8][16] Screening the solubility of this compound in various excipients is a crucial first step.[16]
Q4: What are the key in vitro tests to evaluate the performance of my formulation?
A4: The most important in vitro tests are:
-
In Vitro Dissolution Testing: This assesses how quickly and completely the compound is released from the formulation in simulated gastric and intestinal fluids.[4] For formulations like solid dispersions, this can show a significant increase in dissolution rate compared to the pure compound.[15]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to predict the intestinal permeability of the compound and identify potential transport mechanisms, including active efflux.[10]
Q5: What should I consider when designing an in vivo pharmacokinetic study?
A5: Key considerations for a rodent pharmacokinetic study include the selection of an appropriate animal model (e.g., rats, mice), the route of administration (oral gavage), dosing volume, and blood sampling time points to accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile. A comparator group receiving the unformulated compound is essential to quantify the enhancement in bioavailability.[17]
Troubleshooting Guides
Issue 1: Low Drug Loading in Solid Dispersion
| Potential Cause | Troubleshooting Step |
| Poor miscibility between the drug and the polymer. | Screen a wider range of polymers with varying polarities. Consider using a combination of polymers. |
| Drug crystallization during solvent evaporation. | Increase the solvent evaporation rate (e.g., by using a spray dryer).[17] Use a higher polymer-to-drug ratio to better maintain the drug in an amorphous state. |
| Thermal degradation of the drug during the melting method. | Use a lower melting point polymer or switch to a solvent-based preparation method.[6] |
Issue 2: Physical Instability of SEDDS (e.g., phase separation, drug precipitation)
| Potential Cause | Troubleshooting Step |
| Imbalanced oil/surfactant/cosurfactant ratio. | Re-evaluate the ternary phase diagram to identify a more stable region for your formulation.[16] |
| Suboptimal excipient selection. | Screen alternative oils, surfactants, and cosurfactants for better drug solubility and emulsification performance.[18] |
| High concentration of surfactant leading to GI irritation. | Try to use a combination of surfactants to reduce the concentration of a single surfactant.[19] |
Issue 3: Particle Aggregation in Nanosuspension
| Potential Cause | Troubleshooting Step | | Insufficient stabilizer concentration. | Increase the concentration of the stabilizer or use a combination of stabilizers (e.g., a surfactant and a polymer). | | Inefficient particle size reduction method. | Optimize the parameters of your homogenization or milling process (e.g., pressure, number of cycles, milling time). | | Ostwald ripening. | Select a stabilizer that effectively adsorbs to the particle surface and prevents crystal growth. |
Data Presentation
Table 1: Formulation Strategies and Reported Bioavailability Enhancement for Andrographolide (B1667393) (a structurally similar diterpenoid)
| Formulation Strategy | Key Components | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Dispersion | Andrographolide:Chitosan (1:5) | 3.1 (dissolution rate) | [15] |
| Solid Dispersion | Andrographis paniculata extract with Soluplus® | - | [4][14] |
| SEDDS | A. paniculata extract (11.1%), Capryol 90 (40%), Cremophor RH 40 (40%), Labrasol (8.9%) | 15 | [1][8] |
| SNEDDS | Andrographolide, Capryol-90, Tween 20, PEG 400 | 1.2 | [16] |
| Solid Lipid Nanoparticles (SLNs) | Andrographolide, solid lipid, surfactant | 2.41 | [10] |
| PLGA Nanoparticles | Andrographolide, PLGA (85:15) | - | [12] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Soluplus®, PVP K30) in a suitable organic solvent (e.g., methanol, acetone) at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).[4][20]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed.[20]
-
Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[21]
-
Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 2: Formulation of Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and cosurfactants.
-
Ternary Phase Diagram Construction: Based on the solubility data, select the most suitable excipients. Construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS pre-concentrate by vortexing a mixture of the drug, oil, surfactant, and cosurfactant until a clear and homogenous solution is obtained.[7] An example of a starting formulation could be based on successful formulations for similar compounds, such as 40% oil, 40% surfactant, and 20% cosurfactant.[1]
-
Evaluation of Self-Emulsification: Add a small amount of the SEDDS pre-concentrate to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of an emulsion.
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential.
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Media: Perform the test in simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 or 75 rpm.
-
Add the formulation (containing a known amount of this compound) to the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).
Mandatory Visualizations
Caption: Experimental workflow for enhancing bioavailability.
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorp… [ouci.dntb.gov.ua]
- 6. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Liquid and solid self-microemulsifying drug delivery systems for improving the oral bioavailability of andrographolide from a crude extract of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 13. Andrographolide nanoparticles in leishmaniasis: characterization and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Formulation and Evaluation of Solid Dispersion Tablet of Andrographis paniculata Extract | Semantic Scholar [semanticscholar.org]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. researchgate.net [researchgate.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. ijpbs.com [ijpbs.com]
- 19. ajphr.com [ajphr.com]
- 20. crsubscription.com [crsubscription.com]
- 21. japsonline.com [japsonline.com]
troubleshooting inconsistent results in 16-Oxocleroda-3,13E-dien-15-oic acid bioassays
Welcome to the technical support center for bioassays involving 16-Oxocleroda-3,13E-dien-15-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a clerodane diterpenoid natural product isolated from plants such as Polyalthia longifolia.[1] It has demonstrated a range of biological activities, including antiplasmodial, antifungal, antibacterial, and antibiofilm effects.[1][2] Additionally, related clerodane diterpenes have shown cytotoxic and anti-inflammatory properties.
Q2: I am observing precipitation of the compound in my cell culture medium. How can I improve its solubility?
A2: this compound is a hydrophobic compound soluble in solvents like DMSO, chloroform, and acetone.[1] When preparing for aqueous-based bioassays, it is crucial to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. When diluting this stock into your aqueous cell culture medium, ensure the final DMSO concentration remains low (ideally below 0.5%, and consistent across all wells) to avoid solvent toxicity and precipitation. A serial dilution approach in the final medium can help pinpoint the maximum soluble concentration.
Q3: My results are inconsistent between experiments. What are the common sources of variability in cell-based assays?
A3: Inconsistent results in cell-based assays can arise from several factors. These include variations in cell density, passage number, and metabolic state. The handling of the compound, such as the final solvent concentration and potential for aggregation, can also contribute to variability. It is essential to maintain consistent cell culture practices and to carefully control the preparation and addition of the test compound.
Q4: Can this compound interfere with the readout of my colorimetric assay (e.g., MTT)?
A4: While not specifically documented for this compound, natural products can sometimes interfere with colorimetric and fluorescent assays. This can occur if the compound has its own color, absorbs light at the measurement wavelength, or directly reduces the assay reagent (like MTT). It is recommended to run a cell-free control containing the compound at the highest concentration used in the experiment with the assay reagent to check for any direct interaction.
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of the compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile medium/PBS. Ensure the compound is thoroughly mixed into the medium before adding to cells. |
| No or low activity of the compound | Compound degradation, precipitation, or use of an inappropriate assay. | Ensure proper storage of the compound stock solution (desiccated at -20°C). Visually inspect for precipitation when adding to the medium. Confirm that the chosen assay is suitable for the expected biological activity. |
| High background signal | Contamination of reagents or medium, or interference from the compound. | Use sterile techniques and fresh reagents. Run cell-free controls to check for compound interference with the assay readout. |
Specific Troubleshooting for this compound
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous media | The compound is hydrophobic and has low aqueous solubility. | Prepare a high-concentration stock in 100% DMSO. Use a serial dilution method to find the highest soluble concentration in your final assay medium. Consider using a carrier like β-cyclodextrin if solubility issues persist, but validate its effect on the cells first. |
| Inconsistent MIC values | Variation in inoculum size, or binding of the compound to plasticware. | Standardize the bacterial or fungal inoculum preparation. Consider using low-binding microplates for the assay. |
| Unexpected cytotoxicity | Off-target effects or induction of apoptosis. | Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activity) and oxidative stress. |
Data Presentation
Summary of Bioactivity Data
| Bioassay | Organism/Cell Line | Measured Effect | Result | Reference |
| Antibacterial | Bacillus cereus | MIC | 64 µg/mL | [2] |
| Antibacterial | Bacillus subtilis | MIC | 64 µg/mL | [2] |
| Antibacterial | Escherichia coli | MIC | 32 µg/mL | [2] |
| Antibacterial | Shigella flexneriae | MIC | 16 µg/mL | [2] |
| Antibacterial | Shigella boydii | MIC | 32 µg/mL | [2] |
| Cytotoxicity | Brine Shrimp | LC50 | 2.52 µg/mL | [2] |
| Antibiofilm | MRSA | Biofilm reduction | Up to 90% at 10-20 µg/mL | [3] |
| Antibiofilm | S. mutans | Biofilm reduction | Up to 90% at 10-20 µg/mL | [3] |
| Cytotoxicity | A549 (human lung carcinoma) | IC50 | 3.1 µM | [4] |
| Cytotoxicity | MCF7 (human breast cancer) | IC50 | 3.7 µM | [4] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted for determining the antibacterial or antifungal activity of this compound.
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the compound in DMSO.
-
Inoculum Preparation: Culture the microbial strain overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: In a 96-well microplate, add 100 µL of broth to each well. Add 100 µL of the compound stock to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared inoculum to each well.
-
Controls: Include a positive control (microbe and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Cytotoxicity Assay
This protocol is for assessing the effect of this compound on the viability of adherent mammalian cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the compound in the cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Apoptotic signaling pathway induced by clerodane diterpenes.
Experimental Workflows
Caption: General workflow for in vitro bioassays.
Logical Relationships
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
strategies to reduce cytotoxicity of 16-Oxocleroda-3,13E-dien-15-oic acid in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Oxocleroda-3,13E-dien-15-oic acid. The focus is on strategies to mitigate its cytotoxic effects in normal (non-cancerous) cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product, specifically a clerodane diterpenoid isolated from plants such as Polyalthia longifolia.[1][2] It has been reported to exhibit various biological activities, including antimicrobial, antibiofilm, and antiplasmodial properties.[2][3] Some clerodane diterpenoids have also shown significant cytotoxicity against cancer cell lines.[4]
Q2: Why am I observing high cytotoxicity in my normal cell lines when using this compound?
While often intended for cancer cells, cytotoxic compounds can also affect normal, healthy cells, as they may target cellular pathways common to both.[5] The mechanisms of cytotoxicity for many natural products are not always fully elucidated and can involve off-target effects. For instance, drug-induced cytotoxicity can stem from oxidative stress, mitochondrial dysfunction, or DNA damage, processes that are not exclusive to cancer cells.[6]
Q3: What are some initial steps to reduce the cytotoxicity of this compound in normal cells?
To mitigate cytotoxicity in normal cells, consider the following initial strategies:
-
Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration against your target cancer cells that has minimal impact on normal cells.
-
Exposure Time Reduction: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the shortest incubation time that achieves the desired effect in cancer cells while sparing normal cells.[5]
-
Cell Line Sensitivity: Test different normal cell lines from a similar tissue of origin to see if the observed cytotoxicity is cell-type specific.[5]
Q4: Can combination therapies help in reducing the toxicity of this compound?
Yes, combining therapeutic agents is a common strategy in cancer research.[5] The goal is to use drugs with different mechanisms of action to achieve a synergistic effect, which may allow for lower, less toxic doses of each compound.[5] For example, you could explore combining this compound with agents that are known to selectively protect normal cells.
Q5: Are there any formulation or delivery strategies that could decrease cytotoxicity in normal cells?
While specific data for this compound is limited, novel drug delivery systems are a general strategy to enhance specificity and reduce off-target toxicity. These can include liposomal formulations, nanoparticles, or antibody-drug conjugates designed to target cancer cells more specifically.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cells at all tested concentrations. | The compound may have a narrow therapeutic window. | - Perform a more granular dose-response curve with smaller concentration increments. - Investigate co-treatment with a cytoprotective agent in normal cells. - Consider structural modification of the compound to improve its selectivity index.[7] |
| Inconsistent cytotoxicity results between experiments. | - Compound instability in culture medium. - Variation in cell seeding density or health. - Pipetting errors. | - Prepare fresh stock solutions for each experiment and follow recommended storage conditions.[5] - Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase. - Use calibrated pipettes and ensure thorough mixing.[5] |
| Cytotoxicity observed in vehicle control wells. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[5]
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: A potential mechanism of cytotoxicity induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:117620-72-1 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 16-Oxocleroda-3,13E-dien-15-oic Acid and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal activity of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid with that of several commercially available fungicides. The data presented is based on published scientific literature, offering an objective overview for researchers and professionals in the field of mycology and drug development.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and common commercial fungicides against various fungal pathogens. It is important to note that these values are compiled from different studies and direct, head-to-head comparative studies under identical conditions are limited.
Table 1: Minimum Inhibitory Concentration (MIC) against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | - | 16 | - |
| Amphotericin B | 0.125 - 8 | 1 | - |
| Itraconazole | 0.125 - 1 | 0.25 | - |
| Voriconazole | 0.032 - 1 | 0.5 | - |
| Posaconazole | 0.25 - 0.5 | 0.125 | - |
Table 2: Minimum Inhibitory Concentration (MIC) against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | - | 32 | - |
| Amphotericin B | ≤0.03 - 1 | - | - |
| Fluconazole | 0.25 - ≥128 | - | 16 |
| Itraconazole | ≤0.03 - ≥4 | 0.125 | ≥4 |
| Nystatin | - | - | 0.383 |
| Ketoconazole | - | - | 1.86 |
Table 3: Minimum Inhibitory Concentration (MIC) against Saccharomyces cerevisiae
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | - | 64 | - |
| Amphotericin B | ≤0.03 - 2 | - | ≤0.02 |
| Flucytosine | ≤0.06 - 0.125 | - | 0.2 |
| Fluconazole | 0.25 - ≥128 | - | 4 |
| Itraconazole | ≤0.03 - ≥4 | - | 0.8 |
| Miconazole | - | - | 8 |
Experimental Protocols for Antifungal Susceptibility Testing
The following are detailed methodologies for two standard experiments used to determine the antifungal activity of chemical compounds.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent Stock Solution: The test compound (e.g., this compound or a commercial fungicide) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the antifungal agent across the plate.
-
Inoculum Preparation: The fungal strain to be tested is cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or cells is then prepared in sterile saline or growth medium and its concentration is adjusted to a standardized level (typically 1-5 x 106 cells/mL). This suspension is further diluted in the growth medium to the final desired inoculum concentration.
-
Inoculation: A standardized volume of the diluted fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), allowing for fungal growth.
-
MIC Determination: After incubation, the wells are visually inspected or read using a spectrophotometer to determine the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus. This concentration is recorded as the MIC.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of a fungus to an antifungal agent.
-
Agar Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of the test fungus is prepared as described in the broth microdilution method.
-
Inoculation: A sterile cotton swab is dipped into the fungal suspension and then evenly streaked across the entire surface of the agar plate to create a uniform lawn of the fungus.
-
Application of Antifungal Disks: Paper disks impregnated with a known concentration of the antifungal agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Zone of Inhibition Measurement: During incubation, the antifungal agent diffuses from the disk into the surrounding agar, creating a concentration gradient. If the fungus is susceptible to the agent, a clear circular area, known as the zone of inhibition, will appear around the disk where fungal growth is prevented. The diameter of this zone is measured in millimeters. The size of the zone of inhibition is indicative of the antifungal activity of the compound.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in antifungal activity assessment and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing antifungal activity.
Caption: Postulated antifungal mechanism of clerodane diterpenoids.
A Comparative Bioactivity Analysis: 16-Oxocleroda-3,13E-dien-15-oic Acid vs. Kolavenic Acid
In the realm of natural product chemistry and drug discovery, clerodane diterpenes have emerged as a significant class of compounds with a wide spectrum of biological activities. Among these, 16-Oxocleroda-3,13E-dien-15-oic acid and kolavenic acid, both isolated from the medicinal plant Polyalthia longifolia, have garnered attention for their therapeutic potential.[1][2] This guide provides a comparative analysis of the bioactivities of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
Chemical Structures
This compound and kolavenic acid share a common clerodane skeleton but differ in their functional groups, which significantly influences their biological properties.
Figure 1: Chemical structure of this compound.
Figure 2: Chemical structure of kolavenic acid.
Comparative Bioactivity Data
A summary of the quantitative bioactivity data for this compound and kolavenic acid is presented in the table below. The data highlights their cytotoxic and antimicrobial properties.
| Bioactivity | This compound | Kolavenic acid | Reference |
| Cytotoxicity (LC50) | |||
| Brine Shrimp Lethality | 2.52 µg/mL | 3.16 µg/mL | [3] |
| Antimicrobial (MIC) | |||
| Bacillus cereus | 64 µg/mL | Not explicitly stated, generally lower activity | [3] |
| Bacillus subtilis | 64 µg/mL | Not explicitly stated, generally lower activity | [3] |
| Escherichia coli | 32 µg/mL | Inactive (Gram-negative) | [3][4] |
| Shigella flexneri | 16 µg/mL | Not explicitly stated, generally lower activity | [3] |
| Shigella boydii | 32 µg/mL | Not explicitly stated, generally lower activity | [3] |
| Antibiofilm Activity | |||
| Eradication of preformed biofilms | 10 and 16 µg/mL | Not reported | [5] |
Analysis of Bioactivities
The available data indicates that while both compounds exhibit cytotoxicity, This compound demonstrates a slightly higher potency in the brine shrimp lethality assay with a lower LC50 value.[3]
In terms of antimicrobial activity, This compound shows a broader spectrum of activity , inhibiting the growth of both Gram-positive and Gram-negative bacteria.[3] In contrast, kolavenic acid's activity is reported to be limited to Gram-positive bacteria.[4] One study explicitly states that this compound exhibited the highest activities against most of the tested bacteria and several fungal strains compared to kolavenic acid.[2]
Furthermore, this compound has demonstrated significant antibiofilm potential , capable of eradicating preformed biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[5] This activity is crucial in the context of combating chronic and persistent infections.
Potential Signaling Pathway: Induction of Apoptosis
Clerodane diterpenes isolated from Polyalthia longifolia have been shown to induce apoptosis in human leukemia HL-60 cells.[6] A related compound, 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide, was found to deregulate the PI3K/Akt signaling pathway and Aurora B kinase, both of which are critical for cell survival and proliferation.[7] This suggests a plausible mechanism for the cytotoxic effects of this compound and kolavenic acid, as depicted in the following diagram.
Experimental Protocols
Brine Shrimp Lethality Assay
This assay is a simple, rapid, and cost-effective method for the preliminary assessment of cytotoxicity of natural products.[2][8][9][10][11]
1. Hatching of Brine Shrimp:
-
Artemia salina (brine shrimp) eggs are hatched in artificial seawater (3.8% w/v sea salt in distilled water) under constant aeration and illumination for 24-48 hours.
-
The hatched nauplii are collected with a pipette.
2. Preparation of Test Solutions:
-
The test compounds (this compound and kolavenic acid) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
A series of dilutions are prepared from the stock solutions to obtain a range of concentrations for testing.
3. Assay Procedure:
-
A specific number of nauplii (typically 10-15) are transferred into vials or wells of a microplate containing the test solutions at different concentrations.
-
The final volume in each vial is adjusted with artificial seawater.
-
A negative control (seawater and solvent) and a positive control (a known cytotoxic agent like potassium dichromate) are included.
-
The vials are kept under illumination for 24 hours.
4. Data Analysis:
-
After 24 hours, the number of surviving nauplii is counted.
-
The percentage of mortality is calculated for each concentration.
-
The LC50 (lethal concentration 50%) value, which is the concentration that causes 50% mortality of the nauplii, is determined using probit analysis or other statistical methods.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][13][14][15][16]
1. Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
2. Preparation of Test Plates:
-
The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Both this compound and kolavenic acid from Polyalthia longifolia are bioactive clerodane diterpenes with cytotoxic and antimicrobial properties. The available data suggests that This compound possesses a more potent and broader spectrum of activity compared to kolavenic acid, particularly in its antibacterial and antibiofilm effects. The induction of apoptosis via inhibition of pro-survival signaling pathways like PI3K/Akt is a plausible mechanism for their cytotoxic action. Further research is warranted to fully elucidate their mechanisms of action and to explore their potential as lead compounds for the development of new therapeutic agents.
References
- 1. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibiofilm potential of 16-oxo-cleroda-3, 13(14) E-diene-15 oic acid and its five new γ-amino γ-lactone derivatives against methicillin resistant Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. oamjms.eu [oamjms.eu]
- 11. medicinearticle.com [medicinearticle.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. akjournals.com [akjournals.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Clerodane Diterpenoids from Polyalthia longifolia
For Researchers, Scientists, and Drug Development Professionals
The evergreen tree Polyalthia longifolia, commonly known as the mast tree, has long been a source of traditional medicine. Modern phytochemical investigations have revealed a treasure trove of bioactive compounds within this plant, with clerodane diterpenoids emerging as a particularly promising class. These bicyclic diterpenes exhibit a wide spectrum of pharmacological activities, including cytotoxic, antifungal, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of key clerodane diterpenoids isolated from Polyalthia longifolia, supported by experimental data, detailed protocols, and mechanistic insights to aid in future drug discovery and development endeavors.
Comparative Analysis of Biological Activities
The biological efficacy of clerodane diterpenoids from Polyalthia longifolia is intricately linked to their structural features. Variations in the clerodane skeleton, including the presence and orientation of hydroxyl groups, the nature of the side chain at C-9, and the overall stereochemistry, significantly influence their activity. The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency of these natural products.
Cytotoxic Activity
Several clerodane diterpenoids from Polyalthia longifolia have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The data suggests that the presence of a butenolide or a furan (B31954) ring in the side chain is often crucial for activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 (Human leukemia) | 13.7 | [1][2] |
| Polyalthialdoic acid | HL-60 (Human leukemia) | 21.8 | [1][2] |
| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | PA1 (Ovarian), MCF-7 (Breast), KB (Oral), C33A (Cervical) | >25 µg/mL | [3] |
| (-)-3β,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | C33A (Cervical), PA1 (Ovarian) | 10.4 µg/mL, 11.8 µg/mL | [3] |
SAR Insights: The comparison between the 3α and 3β epimers suggests that the stereochemistry at C-3 significantly impacts cytotoxicity, with the 3β-hydroxy group conferring greater activity.
Antifungal and Antimicrobial Activity
Clerodane diterpenoids from this plant have also been evaluated for their ability to inhibit the growth of various fungal and bacterial pathogens.
| Compound | Pathogen | MIC (µg/mL) | Reference |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | Staphylococcus aureus, Sporothrix schenckii | 6.25 | |
| Compound 2 (a 2-oxo-clerodane diterpene) | Various fungal pathogens | 50-100 | [4] |
| Compound 6 (a known clerodane diterpene) | Various fungal pathogens | 6.3-12.5 | [4] |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide | Helicobacter pylori | 31.25 | [5] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Helicobacter pylori | 125 | [5] |
SAR Insights: The potent antifungal activity of compound 6 highlights its potential as a lead for developing new antifungal agents.[4] Furthermore, the comparison between 16α-hydroxycleroda-3,13(14)-dien-16,15-olide and its (4→2)-abeo rearranged counterpart reveals that the intact decalin moiety is crucial for anti-H. pylori activity.[5]
Anti-inflammatory and Anti-histaminic Activity
The anti-inflammatory potential of these compounds has also been explored, with some demonstrating significant inhibitory effects on inflammatory mediators.
| Compound | Assay | IC50 (µg/mL) | Reference |
| 16α-hydroxycleroda-3,13(14)-dien-16,15-olide | Anti-histaminic | 29.7 | [5] |
| (4→2)-abeo-16-hydroxy-cleroda-2,13(14)-dien-15,16-olide-3-al | Anti-histaminic | 189.2 | [5] |
| 6-hydroxycleroda-3,13-dien-15,16-olide (PL3) | Inhibition of LPS-induced NO production in microglia | - | [6] |
SAR Insights: Again, the decalin system appears to be a key pharmacophore for anti-histaminic activity, with the rearranged skeleton in the (4→2)-abeo derivative leading to a significant drop in potency.[5] The anti-inflammatory mechanism of some clerodanes involves the inhibition of key inflammatory players like iNOS, COX-2, and NF-κB.[6]
Mechanistic Insights: Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by these compounds and the general experimental approach to their discovery, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the isolation and bioactivity screening of clerodane diterpenoids.
Caption: Proposed mitochondrial-dependent apoptosis pathway induced by clerodane diterpenoids.
Detailed Experimental Protocols
To ensure the reproducibility and further exploration of the bioactivities of these compounds, detailed methodologies for key experiments are provided below.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the clerodane diterpenoids and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antifungal/Antimicrobial: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal or bacterial strain in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).[9]
-
Serial Dilution: Perform a two-fold serial dilution of the clerodane diterpenoids in the broth medium in a 96-well microtiter plate.[8]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 28-35°C for fungi) for 24-48 hours.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Anti-Helicobacter pylori Activity
The activity against H. pylori can be assessed using a broth microdilution or an agar (B569324) dilution method.
Protocol (Broth Microdilution):
-
Bacterial Strain and Culture: H. pylori is cultured on a suitable agar medium (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions.
-
Inoculum Preparation: A bacterial suspension is prepared in a broth medium (e.g., Brucella broth supplemented with fetal bovine serum) to a specific turbidity (e.g., McFarland standard 1.0).
-
Assay Procedure: The broth microdilution method is then followed as described above for general antimicrobial testing, with incubation under microaerophilic conditions for 72 hours.
-
MIC Determination: The MIC is read as the lowest concentration that inhibits visible bacterial growth.
Anti-histaminic Activity
The anti-histaminic activity can be evaluated by measuring the inhibition of histamine (B1213489) release from mast cells.
Protocol (Mast Cell Degranulation Assay):
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured and sensitized with anti-dinitrophenyl (DNP) IgE.
-
Compound Incubation: The sensitized cells are pre-incubated with various concentrations of the clerodane diterpenoids.
-
Stimulation of Degranulation: Histamine release is induced by challenging the cells with DNP-BSA.
-
Histamine Quantification: The amount of histamine released into the supernatant is quantified using an enzyme immunoassay (EIA) or a fluorometric assay.
-
Data Analysis: The percentage inhibition of histamine release is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The clerodane diterpenoids from Polyalthia longifolia represent a valuable class of natural products with diverse and potent biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of specific structural motifs, such as the intact decalin system and the nature of substitutions, for their cytotoxic, antimicrobial, and anti-inflammatory effects. The provided experimental protocols offer a foundation for standardized evaluation, while the mechanistic diagrams illustrate the complex cellular processes these compounds can modulate.
Future research should focus on the semi-synthetic modification of these natural scaffolds to enhance their potency and selectivity, as well as to improve their pharmacokinetic properties. In-depth mechanistic studies are also warranted to fully elucidate their molecular targets and signaling pathways. The continued exploration of these fascinating molecules holds significant promise for the development of novel therapeutic agents for a range of diseases.
References
- 1. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two clerodane diterpenes isolated from Polyalthia longifolia leaves: comparative structural features, anti-histaminic and anti- Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Hydroxycleroda-3,13-dien-15,16-olide protects neuronal cells from lipopolysaccharide-induced neurotoxicity through the inhibition of microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of 16-Oxocleroda-3,13E-dien-15-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid across various cancer cell lines. While comprehensive peer-reviewed data on a wide range of cell lines for this specific compound is limited, this document synthesizes available information, including data from commercial sources and studies on structurally similar clerodane diterpenes. This guide aims to offer a valuable resource for researchers investigating novel anticancer agents.
Cytotoxicity Profile of this compound
Quantitative data from commercial supplier MedChemExpress indicates that this compound exhibits cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines. The reported half-maximal inhibitory concentration (IC50) values are presented in the table below. It is important to note that while a PubMed ID was cited, the primary research article does not contain this specific data, and efforts to locate the original publication have been unsuccessful.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 3.1[1][2] |
| MCF7 | Breast Adenocarcinoma | 3.7[1][3] |
Cytotoxicity of Structurally Related Clerodane Diterpenes
Research on other clerodane diterpenes isolated from Polyalthia longifolia provides further evidence of the anticancer potential of this class of compounds. A study by Sashidhara et al. (2010) investigated the cytotoxicity of two other clerodane diterpenes, though not this compound itself[4]. These findings are relevant due to the structural similarities and suggest a broader activity of this compound class.
Experimental Protocols
The following is a representative experimental protocol for assessing the cytotoxicity of clerodane diterpenes, based on methodologies described in the scientific literature[4].
Cell Lines and Culture:
-
Human cancer cell lines (e.g., A549, MCF7) are grown in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The compound to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the culture medium.
-
The cells are treated with the different concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 2-4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow and Putative Signaling Pathway
To further elucidate the experimental process and potential mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
While the specific signaling pathways affected by this compound have not been fully elucidated, studies on the structurally analogous compound, 16-hydroxycleroda-3,13-dien-15,16-olide, suggest the involvement of key cancer-related pathways such as PI3K/Akt/mTOR and MEK/ERK[5]. Based on this, a putative signaling pathway is proposed below.
Caption: A putative signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16-Hydroxycleroda-3, 13-dien-15, 16-olide inhibits the proliferation and induces mitochondrial-dependent apoptosis through Akt, mTOR, and MEK-ERK pathways in human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Oxocleroda-3,13E-dien-15-oic Acid and Standard Anti-inflammatory Drugs: A Guide for Researchers
In the quest for novel anti-inflammatory agents, natural products present a promising reservoir of bioactive compounds. This guide provides a comparative analysis of the clerodane diterpene 16-Oxocleroda-3,13E-dien-15-oic acid against two widely used standard anti-inflammatory drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone (B1670325). Due to the limited direct experimental data on the anti-inflammatory properties of this compound, this analysis utilizes data from its close structural analogue, 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, isolated from the same plant species, Polyalthia longifolia. This substitution allows for a preliminary assessment of its potential efficacy and mechanism of action in comparison to established therapeutics.
Mechanism of Action: A Tale of Different Pathways
The anti-inflammatory effects of these compounds are rooted in distinct molecular mechanisms. While standard drugs primarily target the cyclooxygenase (COX) pathway, the clerodane diterpene appears to operate through a COX-independent mechanism, offering a potential alternative for therapeutic intervention.
16-hydroxycleroda-3,13(14)E-dien-15-oic acid , as a proxy for this compound, exerts its anti-inflammatory effects by targeting key events in neutrophil activation. It has been shown to inhibit the generation of superoxide (B77818) anions and the release of elastase in human neutrophils.[1] This action is mediated, at least in part, by the inhibition of calcium mobilization and the attenuation of protein kinase B (AKT) and p38 mitogen-activated protein kinase (MAPK) phosphorylation.[1] This pathway is distinct from the mechanism of NSAIDs.
Ibuprofen , a classic NSAID, functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is responsible for the anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal issues.
Dexamethasone , a potent synthetic corticosteroid, has a broad anti-inflammatory action. It binds to glucocorticoid receptors, leading to the inhibition of pro-inflammatory signaling pathways and the promotion of anti-inflammatory signals. Dexamethasone potently inhibits the expression of COX-2 and the production of various inflammatory cytokines, such as interleukin-6 (IL-6).[4][5][6]
Comparative Performance: A Quantitative Look
The following tables summarize the available quantitative data on the efficacy of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid and the standard anti-inflammatory drugs. It is important to note that the experimental systems and conditions may vary between studies, making direct comparisons challenging.
| Compound | Target | Assay System | IC50 (µM) |
| 16-hydroxycleroda-3,13(14)E-dien-15-oic acid | Superoxide Anion Generation | Human Neutrophils | 3.06 ± 0.20 |
| Elastase Release | Human Neutrophils | 3.30 ± 0.48 | |
| Ibuprofen | COX-1 | Human Peripheral Monocytes | 12 |
| COX-2 | Human Peripheral Monocytes | 80 | |
| Dexamethasone | Lymphocyte Proliferation | Human PBMC | < 1 (in sensitive subjects) |
| IL-6 Inhibition (LPS-induced) | Human PBMC | ~0.005 |
Table 1: In Vitro Inhibitory Concentrations (IC50) of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid, Ibuprofen, and Dexamethasone.
| Compound | In Vivo Model | Effect | Effective Dose/Concentration |
| Ibuprofen | Healthy Human Volunteers | ~89% inhibition of COX-1, ~71% inhibition of COX-2 | 800 mg, three times daily |
| Dexamethasone | COVID-19 Patients | Reduction in inflammatory biomarkers (TNFα, IL-6, CRP) | 6-12 mg daily |
Table 2: In Vivo Efficacy of Standard Anti-inflammatory Drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils
This protocol is based on the study of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid.[1]
-
Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
-
Superoxide Anion Assay: Neutrophils are incubated with the test compound or vehicle, followed by stimulation with formyl-methionyl-leucyl-phenylalanine (fMLP). The generation of superoxide anions is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c, monitored spectrophotometrically.
-
Elastase Release Assay: Neutrophils are pre-incubated with the test compound or vehicle and then stimulated with fMLP in the presence of cytochalasin B. The release of elastase into the supernatant is determined by measuring the cleavage of a specific substrate, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide.
-
Data Analysis: The concentration of the compound that causes 50% inhibition (IC50) of superoxide anion generation and elastase release is calculated from dose-response curves.
Determination of COX-1 and COX-2 Inhibition in Human Peripheral Monocytes
This protocol is adapted from a study evaluating the selectivity of various NSAIDs.[2]
-
Monocyte Isolation: Human peripheral blood monocytes are isolated from healthy volunteers.
-
COX-1 Assay: Unstimulated monocytes, which primarily express COX-1, are incubated with various concentrations of the test compound. The production of a COX-1-derived prostaglandin (B15479496), such as thromboxane (B8750289) B2, is measured by enzyme immunoassay (EIA).
-
COX-2 Assay: Monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The LPS-stimulated cells are then incubated with different concentrations of the test compound. The production of a COX-2-derived prostaglandin, such as prostaglandin E2, is measured by EIA.
-
Data Analysis: IC50 values for COX-1 and COX-2 inhibition are determined from the concentration-inhibition curves.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the signaling pathways and a typical experimental workflow.
Caption: Anti-inflammatory mechanism of a clerodane diterpene.
Caption: Action of NSAIDs and Corticosteroids.
Caption: In Vitro Anti-inflammatory Screening Workflow.
References
- 1. Inhibitory effects of 16-hydroxycleroda-3,13(14)E-dien-15-oic acid on superoxide anion and elastase release in human neutrophils through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 16-Oxocleroda-3,13E-dien-15-oic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpenoid isolated from plants of the Polyalthia genus, has garnered significant interest in the scientific community for its diverse biological activities. These activities span antiplasmodial, antimicrobial, and cytotoxic effects. To enhance its therapeutic potential, researchers have synthesized and evaluated a range of derivatives. This guide provides a comprehensive comparison of the efficacy of these derivatives against the parent compound, supported by experimental data, to aid in future drug discovery and development efforts.
Comparative Efficacy Data
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.
Antimicrobial and Antibiofilm Activity
A study focused on tackling bacterial biofilms led to the synthesis of five novel γ-amino γ-lactone derivatives of this compound. These derivatives were evaluated for their ability to inhibit and eradicate biofilms of Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.
Table 1: Antibiofilm Activity of this compound and its γ-Amino γ-Lactone Derivatives
| Compound | Organism | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| Parent Compound | S. aureus (MRSA) | Significant reduction at 10-20 µg/mL | Significant eradication at 10 µg/mL |
| S. mutans | Significant reduction at 10-20 µg/mL | Significant eradication at 16 µg/mL | |
| γ-Amino γ-Lactone Derivative 3 | S. aureus (MRSA) | ~90% reduction at 10-20 µg/mL | Not specified |
| S. mutans | ~90% reduction at 10-20 µg/mL | Not specified |
Note: The study highlighted derivative 3 as particularly effective, showing up to 90% reduction in biofilm formation and metabolically active cells for both MRSA and S. mutans at concentrations of 10-20 μg/mL.[1]
Antifungal Activity
Biotransformation of the parent compound using the fungus Rhizopus stolonifer yielded a novel hydroxylated derivative, 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid. This derivative demonstrated enhanced antifungal activity against a panel of fungal pathogens.
Table 2: Antifungal Activity (MIC, µg/mL) of this compound and its Hydroxylated Derivative
| Fungal Strain | Parent Compound (MIC) | 18-hydroxy- Derivative (MIC) |
| Aspergillus fumigatus | >128 | 64 |
| Aspergillus niger | 128 | 32 |
| Candida albicans | 64 | 16 |
| Cryptococcus neoformans | 32 | 8 |
| Fusarium oxysporum | >128 | 128 |
| Microsporum canis | 64 | 16 |
| Penicillium sp. | 128 | 32 |
| Rhizopus stolonifer | >128 | >128 |
| Saccharomyces cerevisiae | 64 | 16 |
| Trichophyton rubrum | 32 | 8 |
| Trichophyton simii | 32 | 8 |
Cytotoxic Activity
The parent compound, this compound, has been evaluated for its cytotoxic effects against human cancer cell lines.
Table 3: Cytotoxic Activity (IC50) of this compound
| Cell Line | IC50 (µM) |
| A549 (Human Lung Carcinoma) | 3.1[2] |
| MCF7 (Human Breast Adenocarcinoma) | 3.7[2] |
Experimental Protocols
This section details the methodologies employed in the cited studies to ascertain the efficacy of the compounds.
Antibiofilm Assay (Crystal Violet Method)
The antibiofilm potential of the γ-amino γ-lactone derivatives was assessed using the crystal violet staining method.
-
Bacterial Culture: Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans were cultured in appropriate broth media.
-
Biofilm Formation: Bacterial suspensions were added to 96-well microtiter plates and incubated to allow for biofilm formation. Test compounds (parent compound and derivatives) were added at varying concentrations.
-
Staining: After incubation, the planktonic cells were removed, and the remaining biofilms were stained with a 0.1% crystal violet solution.
-
Quantification: The stained biofilms were washed, and the bound dye was solubilized using a suitable solvent (e.g., ethanol (B145695) or acetic acid). The absorbance was then measured using a microplate reader at a wavelength of 590 nm to quantify the biofilm biomass.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the parent compound and its hydroxylated derivative against various fungal strains were determined using the broth microdilution method.
-
Fungal Inoculum Preparation: Fungal cultures were grown on appropriate agar (B569324) plates, and suspensions were prepared and adjusted to a standardized concentration.
-
Serial Dilution: The test compounds were serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: The standardized fungal inoculum was added to each well containing the diluted compounds.
-
Incubation: The plates were incubated under conditions suitable for the growth of the specific fungal strain.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the parent compound against A549 and MCF7 cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (A549 and MCF7) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Visualizing Experimental Workflow and Compound Relationships
The following diagrams illustrate the key processes and relationships described in this guide.
Caption: Workflow of derivative synthesis and comparative biological evaluation.
Caption: A generalized signaling pathway for the action of clerodane diterpenes.
References
A Head-to-Head Comparison of 16-Oxocleroda-3,13E-dien-15-oic Acid with Other Natural Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents from natural sources. Among these, the clerodane diterpene 16-Oxocleroda-3,13E-dien-15-oic acid, isolated from Polyalthia longifolia, has demonstrated significant antifungal potential. This guide provides a head-to-head comparison of its antifungal efficacy with other prominent natural antifungals, supported by available experimental data.
Quantitative Antifungal Activity
The antifungal activity of this compound and its analogs has been evaluated against a range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal potency, in comparison to other well-known natural antifungals. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Antifungal Activity of this compound and Related Compounds
| Compound | Fungal Strain | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Aspergillus fumigatus | 8 - 64 | 25.1 - 201.1 | [1] |
| Saccharomyces cerevisiae | 8 - 64 | 25.1 - 201.1 | [1] | |
| Candida albicans | 8 - 64 | 25.1 - 201.1 | [1] | |
| 16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Candida albicans NCIM3557 | - | 50.3 (MIC90) | [2] |
| Cryptococcus neoformans NCIM3542 | - | 100.6 (MIC90) | [2] | |
| Neurospora crassa NCIM870 | - | 201.2 (MIC90) | [2] | |
| 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid | Various fungal pathogens | Lower than parent compound | - | [3] |
Table 2: Antifungal Activity of Other Natural Compounds
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Terpenoids | |||
| Tea Tree Oil | Candida albicans | Varies | [4] |
| Thymol | Candida albicans | 64 - 128 | [5] |
| Eugenol | Candida albicans | Varies | [4] |
| Carvacrol | Candida albicans | Varies | [5] |
| Phenylpropenes | |||
| Cinnamaldehyde | Candida albicans | Varies | [4] |
| Alkaloids | |||
| Berberine | Candida spp. | Varies | Not specified |
Mechanism of Action: A Comparative Overview
Understanding the mechanism of action is crucial for drug development. While the exact pathways for all natural antifungals are not fully elucidated, current research provides valuable insights.
This compound and related Clerodane Diterpenes:
The primary modes of action for clerodane diterpenes appear to be:
-
Cell Membrane and Wall Disruption: These compounds are believed to compromise the permeability of the fungal cell membrane and interfere with the integrity of the cell wall structure.[2]
-
Induction of Oxidative Stress: They have been shown to generate intracellular reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2]
Figure 1: Proposed mechanism of action for this compound.
Other Natural Antifungals:
-
Tea Tree Oil (Terpenoids): The primary active component, terpinen-4-ol, disrupts the permeability of fungal cell membranes.
-
Thymol and Carvacrol (Phenolic Monoterpenoids): These compounds also target the fungal cell membrane, leading to leakage of cellular components.
-
Eugenol (Phenylpropene): It is known to inhibit fungal enzyme activity and disrupt the cell membrane.
-
Cinnamaldehyde (Phenylpropene): This compound inhibits cell wall synthesizing enzymes and disrupts the cell membrane.
-
Berberine (Alkaloid): It can intercalate with DNA and inhibit protein synthesis, in addition to disrupting membrane function.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of antifungal properties. Specific parameters may vary between studies.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 2: Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar (B569324) medium. The inoculum is prepared by suspending fungal colonies in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Preparation of Antifungal Agent: The natural compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed to determine the lowest concentration of an antifungal agent that kills the fungus.
Methodology:
-
Sub-culturing: Following the MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate that does not contain the antifungal agent.
-
Incubation: The plates are incubated under appropriate conditions to allow for fungal growth.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the sub-culture plates.
Conclusion
This compound demonstrates promising antifungal activity against a range of pathogenic fungi. Its mechanism of action, involving cell membrane and wall disruption coupled with the induction of oxidative stress, makes it a compelling candidate for further investigation. While direct comparative studies with a broad spectrum of other natural antifungals are limited, the available data suggests its potency is comparable to or greater than some established natural antifungal agents. Further research employing standardized methodologies is warranted to fully elucidate its therapeutic potential and to establish a more definitive comparative profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clerodane type diterpene as a novel antifungal agent from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Procedural Guide
This guide provides a step-by-step operational plan for the safe handling and disposal of 16-Oxocleroda-3,13E-dien-15-oic acid, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle the compound with care, assuming it may possess toxic, corrosive, or other hazardous properties.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a laboratory coat.[2]
-
Ventilation: All handling of the compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]
-
Spill Protocol: In the event of a spill, immediately notify laboratory personnel and follow established spill response procedures.[3] For spills outside a fume hood, evacuate the area.[4]
Step-by-Step Disposal Protocol
The guiding principle for laboratory waste is to have a disposal plan before any work begins.[1] For a compound like this compound, a conservative approach is required.
Step 1: Waste Identification and Segregation
Properly identify and classify the waste.[5] As an organic acid, this compound waste should be segregated from other waste streams.
-
Do Not Mix: Never mix this waste with other chemical wastes unless their compatibility is confirmed.[3][6] Mixing incompatible chemicals can lead to violent reactions.[7]
-
Separate Waste Streams: Collect aqueous waste separately from organic solvent waste.[6] Solid waste contaminated with the compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, dedicated solid hazardous waste container.[2]
Step 2: Container Selection and Labeling
The choice of container and proper labeling are critical for safety and compliance.
-
Container Requirements: Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the substance.[8] The container must have a secure, tight-fitting screw cap.[7] Do not use metal containers for acidic waste.[9]
-
Labeling: All waste containers must be clearly labeled.[5] The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
The approximate concentration and composition of the waste.[9]
-
The accumulation start date (the date waste was first added).[7]
-
The name of the principal investigator and laboratory location.[7]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for hazardous waste.
-
Location: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8]
-
Safe Storage: Keep the SAA secure and well-ventilated. Ensure containers are stored away from ignition sources and incompatible materials, such as bases and oxidizers.[4][7] Place liquid waste containers in secondary containment (e.g., a plastic tub) to contain potential leaks.[10]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[8][9] Do not fill containers beyond 90% of their capacity to allow for expansion.[7]
Step 4: Arranging for Final Disposal
Disposal of hazardous waste must be handled by authorized personnel.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2] Provide the EHS staff with all available information about the compound.[10]
-
Do Not Use Drains or Trash: Never dispose of this compound down the sink or in the regular trash.[3] While some diluted, non-toxic acids may be drain-disposable under certain conditions, most organic acids are considered toxic and require collection as hazardous waste.[7]
Quantitative Data for Disposal Assessment
A comprehensive Safety Data Sheet (SDS) from the supplier is the primary source for quantitative safety and disposal data. In the absence of a specific SDS for this compound from public searches, the following table outlines the critical data points that researchers must obtain to ensure a complete risk assessment.
| Data Parameter | Typical Information | Relevance to Disposal and Safety | Status for this compound |
| LD50/LC50 | Oral, dermal, and inhalation toxicity values. | Determines acute toxicity and informs handling precautions and emergency response. | Data not publicly available; consult supplier's SDS. |
| Flash Point | The lowest temperature at which vapors can ignite. | Indicates flammability hazard and dictates proper storage away from ignition sources. | Data not publicly available; consult supplier's SDS. |
| pH | Acidity or alkalinity of the substance in solution. | Informs corrosivity (B1173158) hazards and material compatibility for containers and PPE. | Classified as an acid; specific pH depends on concentration. |
| Aquatic Toxicity | Data on toxicity to fish, daphnia, and algae. | Determines environmental hazard and prohibits drain disposal. | Data not publicly available; consult supplier's SDS. |
| Reactivity Data | Information on chemical stability and incompatibilities. | Prevents dangerous mixing of waste streams (e.g., with bases or oxidizing agents). | Data not publicly available; consult supplier's SDS. |
Experimental Protocols
As specific experimental protocols involving the disposal of this compound are not available, the standard protocol is the general hazardous chemical waste procedure outlined by institutional EHS departments. This typically involves a Chemical Waste Pickup Request , which requires the generator to provide detailed information about the waste, including its chemical composition, volume, and location, submitted through the institution's EHS portal.
Mandatory Visualizations
Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Disposal Workflow for Laboratory Chemicals
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. coral.washington.edu [coral.washington.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling 16-Oxocleroda-3,13E-dien-15-oic acid
Essential Safety and Handling Guide for 16-Oxocleroda-3,13E-dien-15-oic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the limited publicly available safety data for this specific compound, it is imperative to treat it as a substance with unknown toxicity and handle it with the utmost caution. The following procedures are based on established best practices for managing novel chemical entities in a laboratory setting.
I. Compound Identification and Properties
This compound is a diterpenoid natural product. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | PubChem[1] |
| Molecular Weight | 318.45 g/mol | BioCrick[2] |
| Appearance | Powder | BioCrick[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |
| Storage | Desiccate at -20°C | BioCrick[2] |
II. Personal Protective Equipment (PPE)
Due to the unknown hazard profile of this compound, a comprehensive PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation before and during use. Change gloves frequently, especially if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider disposable coveralls.
-
Footwear: Closed-toe shoes must be worn in the laboratory.
III. Operational Plan: Handling Procedures
All manipulations involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.
Step 1: Preparation
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary equipment (e.g., spatulas, weighing paper, vials) and waste containers are readily accessible within the designated area.
-
Verify that a safety shower and eyewash station are accessible and in good working order.
Step 2: Weighing and Aliquoting
-
Perform all weighing and transferring of the powdered compound within the chemical fume hood.
-
Use appropriate tools to handle the powder and avoid generating dust.
-
If preparing solutions, add the solvent to the solid slowly to prevent splashing. The compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Step 3: Post-Handling
-
Thoroughly decontaminate all surfaces and equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
IV. Disposal Plan
As a novel compound with unknown environmental and health impacts, this compound and any materials contaminated with it must be disposed of as hazardous waste. Do not pour down the drain.[3]
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container for organic liquids.[3] Avoid mixing with other waste streams to prevent unknown chemical reactions.[4]
Container Management:
-
Use compatible containers (e.g., glass or polyethylene (B3416737) for organic compounds).[4]
-
Ensure containers are properly sealed to prevent leaks.[4]
-
Label containers immediately with "Hazardous Waste," the full chemical name ("this compound"), and the responsible party's name.
Waste Removal:
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal by a licensed hazardous waste contractor.[4]
V. Emergency Procedures
Spills:
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with a compatible absorbent material.
-
Collect the absorbent material in a sealed hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with any available information on the compound.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
